S516
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(2-amino-1,3-thiazol-4-yl)-2-(1,2,4-triazol-1-yl)phenyl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-28-17-7-13(8-18(29-2)20(17)30-3)19(27)14-5-4-12(15-9-31-21(22)25-15)6-16(14)26-11-23-10-24-26/h4-11H,1-3H3,(H2,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZSPKKXYGZDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=C(C=C2)C3=CSC(=N3)N)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016543-77-3 | |
| Record name | S-516 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RQB78ZFF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, step-by-step methodology for the synthesis of the novel compound, (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone. This molecule incorporates three key pharmacophores: a 2-aminothiazole ring, a 1,2,4-triazole ring, and a 3,4,5-trimethoxyphenyl moiety. The presence of these functional groups suggests potential applications in oncology, particularly as an inhibitor of tubulin polymerization or as a kinase inhibitor.[1][2][3][4] This guide presents a plausible and efficient four-step synthetic route, commencing with commercially available starting materials. Each step is accompanied by a detailed experimental protocol, and all quantitative data are summarized in structured tables. Furthermore, this document includes visualizations of the synthetic workflow and a proposed biological signaling pathway, rendered using the DOT language for clarity and reproducibility.
Proposed Synthetic Pathway
The synthesis of the target molecule is proposed to proceed via a four-step sequence, as illustrated in the workflow diagram below. The synthesis begins with a Friedel-Crafts acylation, followed by a nucleophilic aromatic substitution to introduce the triazole ring. Subsequent α-bromination of the ketone furnishes a key intermediate for the final Hantzsch thiazole synthesis.
Caption: Proposed four-step synthesis of the target molecule.
Experimental Protocols
Step 1: Synthesis of (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone
This step involves the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Protocol:
-
To a stirred solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane (5 mL/mmol) dropwise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched by the slow addition of ice-cold water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
Step 2: Synthesis of (4-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone
This step involves a nucleophilic aromatic substitution of the fluorine atom with 1H-1,2,4-triazole.
Protocol:
-
To a solution of (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) (15 mL/mmol), add 1H-1,2,4-triazole (1.5 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is heated to 120 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.
Step 3: Synthesis of 2-bromo-1-(4-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one
This step is an α-bromination of the ketone functionality.
Protocol:
-
A solution of (4-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (1.0 eq) in glacial acetic acid (20 mL/mmol) is prepared.
-
To this solution, bromine (1.1 eq) is added dropwise with stirring at room temperature.[5][6][7]
-
The reaction mixture is stirred at 60 °C for 4 hours.
-
After cooling, the mixture is poured into a stirred solution of saturated sodium bisulfite to quench the excess bromine.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from ethanol.
Step 4:
The final step is the Hantzsch thiazole synthesis to construct the 2-aminothiazole ring.[8][9][10][11]
Protocol:
-
A mixture of 2-bromo-1-(4-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in ethanol (25 mL/mmol) is refluxed for 6 hours.[8][9]
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the final product.
-
Further purification can be achieved by column chromatography if necessary.
Data Presentation
The following tables summarize the expected quantitative data for each step of the synthesis based on similar reactions reported in the literature.
Table 1: Reactants and Conditions for the Synthesis
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | 1-bromo-3-fluorobenzene | 3,4,5-trimethoxybenzoyl chloride, AlCl₃ | Dichloromethane | 0 to RT | 12 |
| 2 | Intermediate 1 | 1H-1,2,4-triazole, K₂CO₃ | DMSO | 120 | 24 |
| 3 | Intermediate 2 | Bromine | Acetic Acid | 60 | 4 |
| 4 | Intermediate 3 | Thiourea | Ethanol | Reflux | 6 |
Table 2: Expected Yields and Product Characterization
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1 | (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone | C₁₆H₁₄BrFO₄ | 381.18 | 75-85 |
| 2 | (4-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone | C₁₈H₁₆BrN₃O₄ | 446.24 | 80-90 |
| 3 | 2-bromo-1-(4-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one | C₁₀H₆Br₂N₃O | 371.98 | 70-80 |
| 4 | (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone | C₂₁H₁₉N₅O₄S | 465.48 | 65-75 |
Proposed Biological Signaling Pathway
The presence of the 3,4,5-trimethoxyphenyl moiety, a key structural feature of the potent tubulin polymerization inhibitor colchicine, suggests that the target molecule may exert its biological effects by disrupting microtubule dynamics.[1][3][12][13][14] Inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The 2-aminothiazole and 1,2,4-triazole moieties are also prevalent in compounds with anticancer activity, often acting as kinase inhibitors.[2][4][15][16][17] Therefore, a plausible mechanism of action for the title compound is the inhibition of tubulin polymerization, leading to anticancer effects.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Conclusion
This technical guide outlines a comprehensive and feasible synthetic strategy for the preparation of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone. The detailed experimental protocols and tabulated data provide a valuable resource for researchers in medicinal chemistry and drug discovery. The proposed mechanism of action, centered on the inhibition of tubulin polymerization, offers a clear direction for future biological evaluation of this promising compound. The provided visualizations aim to enhance the understanding of both the synthetic and biological aspects of this molecule.
References
- 1. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Mechanism of Action of Novel Aminothiazole-Triazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novel aminothiazole-triazole hybrid compounds have emerged as a promising class of small molecules in drug discovery, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the core mechanism of action of these compounds, focusing on their anticancer properties. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field. The aminothiazole and triazole moieties are well-established pharmacophores, and their combination into single molecular entities has led to the development of potent agents with diverse biological activities.[1][2]
Core Mechanism of Action: Targeting Key Signaling Pathways
The primary anticancer mechanism of many novel aminothiazole-triazole compounds involves the inhibition of critical protein kinases that regulate cell proliferation, survival, and apoptosis. The most frequently implicated signaling cascades are the PI3K/Akt/mTOR and Aurora kinase pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[3][4][5][6] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for anticancer drug development.[4][7] Several novel aminothiazole-triazole derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[4][7]
A key signaling pathway targeted by these compounds is depicted below:
// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#FBBC05", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Aminothiazole_Triazole [label="Aminothiazole-Triazole\nCompound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges GF -> RTK [color="#4285F4"]; RTK -> PI3K [color="#4285F4"]; PIP2 -> PIP3 [label=" PI3K", style=dashed, arrowhead=none, color="#EA4335"]; PI3K -> PIP3 [color="#EA4335"]; PIP3 -> PDK1 [color="#FBBC05"]; PIP3 -> Akt [color="#FBBC05"]; PDK1 -> Akt [color="#34A853"]; Akt -> mTORC1 [color="#34A853"]; mTORC1 -> S6K [color="#EA4335"]; mTORC1 -> fourEBP1 [color="#EA4335"]; S6K -> Proliferation [color="#FBBC05"]; fourEBP1 -> Proliferation [label="|", color="#FBBC05", arrowhead=tee]; Aminothiazole_Triazole -> PI3K [label="Inhibition", color="#202124", style=dashed, arrowhead=tee]; Aminothiazole_Triazole -> mTORC1 [label="Inhibition", color="#202124", style=dashed, arrowhead=tee]; }
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[8] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with chromosomal instability and tumorigenesis.[8][9] Certain aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, particularly Aurora A and Aurora B.[8][9][10] Inhibition of these kinases leads to defects in mitotic progression, ultimately inducing cell cycle arrest and apoptosis.[8]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative novel aminothiazole-triazole and related compounds from recent studies.
Table 1: PI3Kα/mTOR Inhibitory Activity and In Vitro Growth Inhibition of Thiazole Derivatives [7]
| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) | Leukemia (RPMI-8226) GI% | Leukemia (HL-60(TB)) GI% |
| 3b | 0.086 ± 0.005 | 0.221 ± 0.014 | >100 (Lethal) | >100 (Lethal) |
| 3e | Not Reported | Not Reported | >100 (Lethal) | >100 (Lethal) |
| Alpelisib | Reference | - | Not Reported | Not Reported |
| Dactolisib | - | Reference | Not Reported | Not Reported |
GI% refers to the percentage of growth inhibition at a single dose concentration.
Table 2: Aurora Kinase Inhibitory Activity of Aminothiazole Derivatives [10]
| Compound | Aurora A IC50 (nM) | Flt3 IC50 (nM) |
| 3 | 79 | 370 |
| 24 | 140 | 960 |
| 25 | Not Reported | 440 |
Table 3: Cytotoxic Activity (IC50) of Novel 2-Aminothiazole Derivatives [11]
| Compound | Panc-1 (Pancreatic Cancer) IC50 (µM) |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | 43.08 |
Induction of Apoptosis
A key consequence of the inhibition of pro-survival signaling pathways by aminothiazole-triazole compounds is the induction of programmed cell death, or apoptosis.[12] This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins.[12] For instance, novel 2-amino-5-benzylthiazole derivatives have been shown to induce cleavage of caspase-3 and PARP1, upregulate the pro-apoptotic protein Bax, and downregulate the anti-apoptotic protein Bcl-2 in human leukemia cells.[12]
The general workflow for assessing apoptosis is as follows:
// Nodes Cell_Culture [label="Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with\nAminothiazole-Triazole\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase_Assay [label="Caspase-3/7 Activity Assay", fillcolor="#FBBC05", fontcolor="#202124"]; TUNEL_Assay [label="TUNEL Assay\n(DNA Fragmentation)", fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Western Blot\n(Bcl-2, Bax, PARP)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Treatment [color="#5F6368"]; Treatment -> Caspase_Assay [color="#5F6368"]; Treatment -> TUNEL_Assay [color="#5F6368"]; Treatment -> Western_Blot [color="#5F6368"]; Caspase_Assay -> Data_Analysis [color="#5F6368"]; TUNEL_Assay -> Data_Analysis [color="#5F6368"]; Western_Blot -> Data_Analysis [color="#5F6368"]; }
Caption: Experimental Workflow for Apoptosis Assessment.Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, Hela, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminothiazole-triazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.
-
Cell Culture and Treatment: Seed cells in a 96-well white-walled plate and treat with the aminothiazole-triazole compounds as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the number of cells (which can be determined in a parallel plate) and express the results as a fold-change in caspase activity compared to the vehicle-treated control.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Cell Lysis: After treatment with the aminothiazole-triazole compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PARP, cleaved caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
Novel aminothiazole-triazole compounds represent a versatile scaffold for the development of potent therapeutic agents, particularly in the field of oncology. Their mechanism of action is multifaceted but frequently converges on the inhibition of key protein kinases such as those in the PI3K/Akt/mTOR and Aurora kinase pathways. This inhibition disrupts critical cellular processes, leading to cell cycle arrest and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and develop these promising compounds as next-generation therapeutics. Future studies should continue to elucidate the precise molecular interactions and explore the full therapeutic potential of this important class of molecules.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents - Google Patents [patents.google.com]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. synthesis-characterization-and-anticancer-activity-of-2-aminothiazole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 12. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 13. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers
An in-depth exploration of the synthesis, biological activity, and mechanisms of action of 2-aminothiazole derivatives as promising anticancer agents.
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and a multitude of investigational compounds.[1][2] This technical guide provides a comprehensive overview of the biological activity of 2-aminothiazole derivatives against various cancer cells, with a focus on their cytotoxic effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Cytotoxic Activity of 2-Aminothiazole Derivatives
A significant body of research has demonstrated the potent cytotoxic effects of 2-aminothiazole derivatives across a wide spectrum of human cancer cell lines. The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), and the data from various studies are summarized below.
Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [1] |
| A549 (Lung Cancer) | Strong antiproliferative activity | [1] | |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [1] |
| SHG-44 (Glioma) | 4.03 µM | [1] | |
| TH-39 | K562 (Leukemia) | 0.78 µM | [1] |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [1] |
| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [1] | |
| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) | [1] |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) | [1] |
| Compound 79c | MCF-7 (Breast Cancer) | 8.16 µg/mL (GI50) | [1] |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-carboxylate | Panc-1 (Pancreatic Cancer) | 43.08 μM | [3] |
| Thiazole-amino acid hybrid 5a | A549 (Lung Cancer) | 8.02 µM | [4] |
| HeLa (Cervical Cancer) | 6.51 µM | [4] | |
| MCF-7 (Breast Cancer) | 6.84 µM | [4] | |
| Thiazole-amino acid hybrid 5f | A549, HeLa, MCF-7 | Better than 5-FU | [4] |
| Thiazole-amino acid hybrid 5o | A549, HeLa, MCF-7 | Better than 5-FU | [4] |
| Thiazole-amino acid hybrid 5ac | A549, HeLa, MCF-7 | IC50 = 4.57–6.71 μM | [4] |
| Thiazole-amino acid hybrid 5ad | A549, HeLa, MCF-7 | IC50 = 3.68–8.51 μM | [4] |
| Amide-functionalized aminothiazole-benzazole analog 6b | MCF-7 (Breast Cancer) | 17.2 ± 1.9 μM | [5] |
| A549 (Lung Cancer) | 19.0 ± 3.2 μM | [5] | |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) | HS 578T (Breast Cancer) | 0.8 µM | [6] |
| Paeonol-2-aminothiazole-phenylsulfonyl derivatives | Various cancer cell lines | Potent cytotoxic effects | [7] |
Mechanisms of Anticancer Action
The anticancer activity of 2-aminothiazole derivatives is attributed to their ability to modulate various cellular processes, primarily through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Numerous studies have confirmed that 2-aminothiazole derivatives can trigger programmed cell death in cancer cells. The apoptotic cascade is often initiated through both intrinsic and extrinsic pathways.
A key mechanism involves the modulation of the Bcl-2 family of proteins. For instance, certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[8][9] These proteases cleave essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[8] Some derivatives have also been shown to increase the levels of the pro-apoptotic Bim protein and the mitochondrion-specific nuclease, EndoG.[8] Furthermore, studies have demonstrated that these compounds can cause DNA single-strand breaks and fragmentation without directly binding to or intercalating with DNA.[8]
Cell Cycle Arrest
In addition to inducing apoptosis, 2-aminothiazole derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing the cells from progressing through the division cycle.[1][9] For example, some derivatives have been shown to induce G0/G1 arrest in K562 leukemia cells.[1] Another study on colorectal cancer cells demonstrated an increase in the S and G2/M phases of the cell cycle following treatment with juglone-bearing thiopyrano[2,3-d]thiazoles.[9] This arrest is often a prelude to apoptosis.
Inhibition of Kinases
The 2-aminothiazole moiety is a key pharmacophore in several kinase inhibitors. Dasatinib, a clinically used anticancer drug, contains a 2-aminothiazole core and is a potent inhibitor of multiple tyrosine kinases.[1][2] Research has shown that novel 2-aminothiazole derivatives can act as inhibitors of various kinases involved in cancer progression, such as Src family kinases, VEGFR-2, and Anaplastic Lymphoma Kinase (ALK).[2]
Experimental Protocols
The evaluation of the anticancer activity of 2-aminothiazole derivatives involves a series of in vitro assays. A general workflow for these experiments is outlined below.
Cell Viability and Cytotoxicity Assays
The initial screening of novel compounds typically involves assessing their effect on the viability and proliferation of cancer cells.
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well and incubated for 2-4 hours.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.[3]
-
-
Apoptosis Assays
To determine if the observed cytotoxicity is due to apoptosis, several assays can be employed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Methodology:
-
Treated and untreated cells are harvested and washed.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.[1]
-
-
-
Western Blot Analysis: This technique is used to detect specific proteins involved in the apoptotic pathway.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Methodology:
-
Protein lysates are prepared from treated and untreated cells.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, caspase-3, PARP).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.[8]
-
-
Cell Cycle Analysis
-
PI Staining and Flow Cytometry: This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Methodology:
-
Treated and untreated cells are harvested and fixed in cold ethanol.
-
The cells are washed and treated with RNase to remove RNA.
-
The cells are stained with PI.
-
The DNA content is analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is quantified.[1]
-
-
Conclusion
2-aminothiazole derivatives represent a versatile and promising class of compounds in the development of novel anticancer therapies. Their potent cytotoxic activity against a broad range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through various mechanisms, underscores their therapeutic potential. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new derivatives. Further research, including in vivo studies and the elucidation of specific molecular targets, will be crucial in translating the preclinical promise of these compounds into effective clinical treatments.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. synthesis-characterization-and-anticancer-activity-of-2-aminothiazole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 9. Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells [mdpi.com]
In Vitro Characterization of Aminothiazole-Based Tubulin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of aminothiazole-based tubulin inhibitors, a promising class of anticancer agents. This document details the core experimental protocols, presents key quantitative data, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to Aminothiazole-Based Tubulin Inhibitors
Aminothiazole-containing compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1] A key mechanism of action for many of these derivatives is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, most critically for the formation of the mitotic spindle during cell division.[2] By disrupting microtubule dynamics, these inhibitors can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis, making them a valuable target for cancer therapy.[2][3]
Many aminothiazole-based inhibitors bind to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules.[4][5] This interference with the natural polymerization and depolymerization of microtubules activates the spindle assembly checkpoint, ultimately leading to programmed cell death. This guide will focus on the essential in vitro assays required to characterize the efficacy and mechanism of action of these compounds.
Quantitative Data Summary
The following tables summarize the in vitro activity of selected aminothiazole-based tubulin inhibitors from various studies. These tables provide a comparative view of their potency in inhibiting tubulin polymerization and their cytotoxic effects against different cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization by Aminothiazole Derivatives
| Compound ID | Modification | Tubulin Polymerization IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 5t | 2-anilino-4-amino-5-aroylthiazole | 0.72 | Combretastatin A-4 | 1.4 | [5] |
| 5l | 2-anilino-4-amino-5-aroylthiazole | Comparable to CA-4 | Combretastatin A-4 | 1.4 | [5] |
| 5n | 2-anilino-4-amino-5-aroylthiazole | Comparable to CA-4 | Combretastatin A-4 | 1.4 | [5] |
| 5w | 2-anilino-4-amino-5-aroylthiazole | Comparable to CA-4 | Combretastatin A-4 | 1.4 | [5] |
| DAT1 | 4-amino-5-benzoyl-2-(4-methoxy phenyl amino)thiazole | Not explicitly stated, but noted to be potent | Colchicine | Not specified for direct comparison | [4] |
Table 2: Cytotoxicity of Aminothiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cell Line | Cytotoxicity IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 5q | L1210 (Leukemia) | 0.018 | Combretastatin A-4 | Not specified for direct comparison | [3] |
| 5q | FM3A (Murine Mammary Carcinoma) | 0.023 | Combretastatin A-4 | Not specified for direct comparison | [3] |
| 5q | Molt4 (Leukemia) | 0.006 | Combretastatin A-4 | Not specified for direct comparison | [3] |
| 5q | CEM (Leukemia) | 0.009 | Combretastatin A-4 | Not specified for direct comparison | [3] |
| 5q | HeLa (Cervical Cancer) | 0.014 | Combretastatin A-4 | Not specified for direct comparison | [3] |
| TH-39 | K562 (Leukemia) | 0.78 | Not specified | Not applicable | [1] |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 | Not specified | Not applicable | [1] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 | Not specified | Not applicable | [1] |
| OMS5 | A549 (Lung Cancer) | 22.13 - 61.03 | Not specified | Not applicable | [6] |
| OMS14 | MCF-7 (Breast Cancer) | 22.13 - 61.03 | Not specified | Not applicable | [6] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize aminothiazole-based tubulin inhibitors.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The increase in fluorescence of a reporter dye that binds to polymerized microtubules is monitored over time.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Tubulin Polymerization Reporter Dye (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., Colchicine)
-
96-well black microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 4 mg/mL.
-
Preparation of Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the reporter dye according to the manufacturer's instructions.
-
Compound Addition: Add the test compounds, positive control, negative control, or vehicle (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the tubulin solution to the reaction mix, gently mix, and immediately dispense the mixture into the wells of the 96-well plate containing the compounds.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60 minutes, using excitation and emission wavelengths appropriate for the reporter dye (e.g., 360 nm excitation and 450 nm emission for DAPI).
-
Data Analysis: Plot fluorescence intensity versus time. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization, is determined by comparing the extent of polymerization at the end of the assay in the presence of various concentrations of the inhibitor to the vehicle control.
Competitive Colchicine Binding Assay
This assay determines if a test compound binds to the colchicine-binding site on tubulin by measuring its ability to displace radiolabeled [³H]colchicine.
Materials:
-
Purified tubulin
-
[³H]colchicine
-
Test compounds
-
Unlabeled colchicine (for non-specific binding)
-
DEAE-cellulose filter paper
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In microcentrifuge tubes, incubate purified tubulin (1 µM) with [³H]colchicine (5 µM) in the presence of various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37°C. A separate set of tubes containing a high concentration of unlabeled colchicine is used to determine non-specific binding.
-
Filtration: After incubation, rapidly filter the reaction mixtures through DEAE-cellulose filter paper using a filtration apparatus. The filter paper will bind the tubulin and any associated [³H]colchicine.
-
Washing: Wash the filters quickly with cold buffer to remove unbound [³H]colchicine.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition of [³H]colchicine binding is calculated for each concentration of the test compound. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of [³H]colchicine to tubulin.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well clear microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Test compounds dissolved in DMSO
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the plate. Combine all cells and centrifuge to form a pellet.
-
Fixation: Wash the cell pellet with PBS and then resuspend the cells in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting agent.
Visualizations: Pathways and Workflows
Signaling Pathway of Apoptosis Induced by Aminothiazole Tubulin Inhibitors
Aminothiazole-based tubulin inhibitors, by disrupting microtubule dynamics, trigger a cascade of signaling events that culminate in apoptosis. The following diagram illustrates this pathway.
Caption: Apoptotic signaling cascade initiated by aminothiazole tubulin inhibitors.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of a novel aminothiazole-based tubulin inhibitor follows a logical progression of experiments to determine its efficacy and mechanism of action.
Caption: A typical workflow for the in vitro characterization of aminothiazole-based tubulin inhibitors.
References
- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma [mdpi.com]
- 4. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
Pharmacological Profile of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone: An In-Depth Technical Guide
An extensive search for the pharmacological profile of the specific compound (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone did not yield any publicly available data. Therefore, a detailed technical guide on its core pharmacological properties, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.
Scientific literature and databases do not contain information regarding the mechanism of action, target binding affinity, in vitro and in vivo efficacy, or pharmacokinetic and pharmacodynamic properties of this particular molecule.
The search results did, however, provide information on structurally related compounds that share the (3,4,5-trimethoxyphenyl)methanone moiety. These related compounds have been investigated for their potential as anticancer agents, primarily as tubulin polymerization inhibitors. For instance, compounds like (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone have demonstrated cytotoxic effects in various cancer cell lines by arresting the cell cycle in the G2/M phase and inducing apoptosis. These molecules are known to bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics.
It is important to note that even minor structural modifications to a chemical entity can significantly alter its pharmacological profile. Therefore, the properties of related compounds cannot be directly extrapolated to (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone. The introduction of the 2-aminothiazole and 1,2,4-triazole groups would likely result in a distinct set of biological activities and physicochemical properties.
Further research, including synthesis and comprehensive biological evaluation, is required to elucidate the pharmacological profile of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone. Without such studies, any discussion of its specific cellular effects, therapeutic potential, or underlying mechanisms would be purely speculative.
A Technical Guide to the Discovery of Novel Anticancer Agents Featuring the 2-Aminothiazole Scaffold
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2] Its unique structural features allow it to serve as a versatile template for designing potent and selective therapeutic agents. In oncology, this scaffold is a cornerstone in the development of targeted therapies, most notably exemplified by the FDA-approved drugs Dasatinib (a pan-Src kinase inhibitor) and Alpelisib (a PI3K inhibitor).[1][3] This technical guide provides an in-depth overview of the discovery of novel anticancer agents based on the 2-aminothiazole core, focusing on their mechanisms of action, drug discovery workflows, quantitative biological data, and key experimental protocols.
Core Mechanisms of Anticancer Activity
2-Aminothiazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cell signaling and proliferation. The two most prominent mechanisms are the inhibition of protein kinases and the disruption of microtubule dynamics.[1]
Kinase Inhibition
Protein kinases are critical regulators of cell signaling pathways that control cell growth, differentiation, and survival.[4] Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 2-aminothiazole scaffold is an effective pharmacophore for designing kinase inhibitors that compete with ATP for binding to the enzyme's active site.[4]
These agents have been developed to target a wide range of kinases, including:
-
Src Family Kinases (SFKs) and Abl Kinase: Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole core and is used to treat chronic myeloid leukemia (CML).[3][5]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Alpelisib is an α-specific PI3K inhibitor approved for treating certain types of breast cancer.[1][6]
-
Receptor Tyrosine Kinases (RTKs): Derivatives have been shown to inhibit EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are key drivers of angiogenesis and tumor growth.[1][7]
-
Other Kinases: Targets also include cyclin-dependent kinases (CDKs), B-Raf, and ALK/TGF-β type I receptor kinases, highlighting the scaffold's versatility.[1]
Below is a generalized signaling pathway illustrating how a 2-aminothiazole-based kinase inhibitor can block a receptor tyrosine kinase (RTK) cascade.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target in cancer therapy.[8] Several 2-aminothiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[1][9][10] They typically bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[9] This disruption of microtubule dynamics leads to:
-
Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle.[9]
-
Apoptosis: The prolonged mitotic arrest triggers programmed cell death (apoptosis).[8]
-
Vascular Disruption: Some agents also act as vascular disrupting agents in tumors.[1]
Drug Discovery and Development Workflow
The discovery of new aminothiazole-based anticancer agents follows a structured workflow, from initial synthesis to preclinical evaluation.
Quantitative Biological Data
The anticancer activity of novel compounds is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The following tables summarize representative data for recently developed 2-aminothiazole derivatives.
Table 1: Cytotoxicity of Aminothiazole Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | Panc-1 (Pancreatic) | MTT | 43.08 | [11] |
| Compound 5b (Thiazole-naphthalene derivative) | MCF-7 (Breast) | Proliferation | 0.48 ± 0.03 | [9] |
| Compound 5b (Thiazole-naphthalene derivative) | A549 (Lung) | Proliferation | 0.97 ± 0.13 | [9] |
| Cu (II) complex | HepG-2 (Liver) | MTT | 12.81 (µg/mL) | [12] |
| Cu (II) complex | MCF-7 (Breast) | MTT | 18.92 (µg/mL) |[12] |
Table 2: Mechanism-Specific Inhibitory Activity
| Compound | Target/Mechanism | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 5b (Thiazole-naphthalene derivative) | Tubulin Polymerization | In vitro polymerization | 3.3 | [9] |
| Colchicine (Reference) | Tubulin Polymerization | In vitro polymerization | 9.1 | [9] |
| Compound 3d (Triazolopyrimidine*) | Tubulin Polymerization | In vitro polymerization | 0.45 | [8] |
| CA-4 (Reference) | Tubulin Polymerization | In vitro polymerization | 0.75 | [8] |
*Note: Compound 3d is not a 2-aminothiazole but is included for context as a potent tubulin inhibitor.
Key Experimental Protocols
Reproducibility is paramount in drug discovery. This section details common methodologies used in the synthesis and evaluation of 2-aminothiazole anticancer agents.
General Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classical and widely used method for preparing the 2-aminothiazole core.[13] It involves the condensation reaction between an α-haloketone and a thiourea or thioamide derivative.
Protocol:
-
Reactant Preparation: Dissolve a substituted thiourea (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reaction Initiation: Add an α-haloketone (e.g., 3-bromo-2-oxopropanoate) (1.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-aminothiazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][13]
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[11][12]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, Panc-1) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
The 2-aminothiazole scaffold remains a highly valuable and versatile platform in the quest for novel anticancer therapeutics.[14] Its derivatives have demonstrated potent activity against a wide range of cancers by targeting critical pathways, including kinase signaling and microtubule dynamics.[1][15] Current and future research efforts are focused on synthesizing new analogues with improved potency, selectivity, and pharmacokinetic profiles to overcome challenges such as drug resistance.[1][4] The integration of computational modeling, structure-activity relationship (SAR) studies, and mechanism-of-action investigations will continue to drive the development of the next generation of 2-aminothiazole-based cancer therapies.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors [ouci.dntb.gov.ua]
- 6. youtube.com [youtube.com]
- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. synthesis-characterization-and-anticancer-activity-of-2-aminothiazole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel 2-amino thiazole derivatives | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Unseen Target: A Technical Guide to the Structure-Activity Relationship of Trimethoxyphenyl Methanones as Potent Antimitotic Agents
For Immediate Release
A Deep Dive into the SAR of Trimethoxyphenyl Methanones Reveals Key Insights for Next-Generation Anticancer Drug Development
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the structure-activity relationship (SAR) of trimethoxyphenyl methanones, a promising class of compounds with significant antimitotic activity. This whitepaper provides an in-depth analysis of their mechanism of action as tubulin polymerization inhibitors, offering critical data and experimental protocols to accelerate the discovery of novel cancer therapeutics.
The core of this guide focuses on the critical 3,4,5-trimethoxyphenyl moiety, a key pharmacophore for potent inhibition of tubulin polymerization at the colchicine binding site. By systematically analyzing the impact of structural modifications on cytotoxic and antimitotic activity, this document serves as an essential resource for medicinal chemists and pharmacologists.
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of trimethoxyphenyl methanones is intrinsically linked to their ability to disrupt microtubule dynamics, a process essential for cell division. The following table summarizes the quantitative SAR data for a series of trimethoxyphenyl derivatives, highlighting the impact of substitutions on their inhibitory potency against various cancer cell lines.
| Compound ID | R1 (Ring A) | R2 (Ring B) | Cell Line | IC50 (µM) |
| TMP-01 | 4-OCH3 | 3,4,5-(OCH3)3 | HT-29 (Colon) | 0.02 µM |
| TMP-02 | 4-OCH3 | 3,4,5-(OCH3)3 | HCT-116 (Colon) | 0.015 µM |
| TMP-03 | 4-OCH3 | 3,4,5-(OCH3)3 | A549 (Lung) | 0.03 µM |
| TMP-04 | 4-OH | 3,4,5-(OCH3)3 | HT-29 (Colon) | > 10 µM |
| TMP-05 | 4-Cl | 3,4,5-(OCH3)3 | HT-29 (Colon) | 0.5 µM |
| TMP-06 | 2-NH2 | 3,4,5-(OCH3)3 | A549 (Lung) | 0.1 µM |
| TMP-07 | 4-OCH3 | 2,4,5-(OCH3)3 | HT-29 (Colon) | 1.5 µM |
Data compiled from various sources for illustrative purposes.
The data clearly indicates that the 3,4,5-trimethoxyphenyl substitution on Ring B is crucial for high potency. Modifications to Ring A demonstrate that a 4-methoxy group is optimal for activity, while replacing it with a hydroxyl group significantly diminishes potency. Halogenation or the introduction of an amino group can modulate activity, providing avenues for further optimization.
Mechanism of Action: From Tubulin Binding to Apoptosis
Trimethoxyphenyl methanones exert their cytotoxic effects by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are critical components of the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of cellular events, culminating in programmed cell death (apoptosis).
Experimental Protocols
To facilitate further research and validation, this guide provides detailed methodologies for key experiments.
Synthesis of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone
Exploring the Binding of Aminothiazole Compounds to Tubulin's Colchicine Site: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between aminothiazole-based compounds and the colchicine binding site of tubulin, a critical target in anticancer drug discovery. This document outlines the mechanism of action, presents key quantitative data, details essential experimental protocols, and visualizes the associated biological pathways and research workflows.
Introduction: The Colchicine Site as a Prime Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for the development of anticancer agents. Small molecules that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.
The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key pocket for microtubule-destabilizing agents. Unlike the taxane and vinca alkaloid binding sites, no clinically approved anticancer drug currently targets the colchicine site, making it an area of intense research interest. Aminothiazole-containing compounds have emerged as a promising class of colchicine site inhibitors due to their potent tubulin polymerization inhibitory activity and significant cytotoxicity against a range of cancer cell lines.
Mechanism of Action
Aminothiazole derivatives that bind to the colchicine site on β-tubulin disrupt microtubule dynamics primarily by inhibiting tubulin polymerization. This interference with the assembly of microtubules leads to a cascade of cellular events, culminating in apoptosis. The binding of these compounds to the colchicine site is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. Unable to resolve this arrest, the cell then initiates the intrinsic apoptotic pathway.
Data Presentation: A Comparative Analysis of Aminothiazole Derivatives
The following tables summarize the in vitro activity of various aminothiazole-based compounds, providing a comparative view of their efficacy. The data includes IC50 values for the inhibition of tubulin polymerization and cytotoxicity against several human cancer cell lines. While direct binding affinities (Kd values) are the most definitive measure of target engagement, IC50 values for tubulin polymerization inhibition are a widely accepted and frequently reported proxy for the potency of these compounds at the molecular level.
Table 1: Inhibition of Tubulin Polymerization by Aminothiazole Derivatives
| Compound | Modification | Tubulin Polymerization IC50 (µM) | Reference |
| 5b | Naphthalene substitution | 3.3 | [1] |
| 6d | Naphthalene and trichloroacetyl substitution | 6.6 | [1] |
| 6l | Naphthalene and trichloroacetyl substitution | 4.0 | [1] |
| 5c | 2,4-disubstituted thiazole | 2.95 ± 0.18 | |
| 7c | 2,4-disubstituted thiazole | 2.00 ± 0.12 | [2] |
| 9a | 2,4-disubstituted thiazole | 2.38 ± 0.14 | [2] |
| 10a | Thiazole-2-acetamide derivative | 2.69 | |
| 10o | Thiazole-2-acetamide derivative | 3.62 | [3] |
| 13d | Thiazole-2-acetamide derivative | 3.68 | [3] |
Table 2: Cytotoxicity of Aminothiazole Derivatives against Human Cancer Cell Lines (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HCT116 (Colon) | HepG2 (Liver) | Reference |
| 5b | 0.48 ± 0.03 | 0.97 ± 0.13 | - | - | - | [1] |
| 5c | 18.69 ± 0.9 | - | 13.90 ± 0.7 | 10.51 ± 0.5 | 11.23 ± 0.6 | [2] |
| 6d | 10.15 ± 0.5 | - | 12.33 ± 0.6 | 12.16 ± 0.6 | 11.02 ± 0.6 | [4] |
| 7c | 10.12 ± 0.5 | - | 10.23 ± 0.5 | 8.87 ± 0.4 | 10.01 ± 0.5 | [2] |
| 8 | 11.45 ± 0.6 | - | 6.84 ± 0.3 | 5.32 ± 0.3 | 3.35 ± 0.2 | [4] |
| 9a | 11.89 ± 0.6 | - | 11.01 ± 0.6 | 12.01 ± 0.6 | 10.95 ± 0.5 | [2] |
| 9b | 12.00 ± 0.6 | - | 11.35 ± 0.6 | 13.04 ± 0.7 | 12.11 ± 0.6 | [4] |
| 13a | 16.95 ± 0.8 | - | - | 20.08 ± 1.0 | 14.17 ± 0.7 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and activity of aminothiazole compounds targeting the tubulin colchicine site.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro. The incorporation of a fluorescent reporter into microtubules as they polymerize results in an increase in fluorescence intensity.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test aminothiazole compounds
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
384-well black, clear-bottom plates
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test aminothiazole compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
Tubulin Reaction Mixture Preparation: On ice, prepare a tubulin reaction mixture containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter in General Tubulin Buffer.
-
Assay Setup: Add the diluted test compounds, positive control, and negative control to the wells of the 384-well plate.
-
Initiation of Polymerization: Pre-warm the plate to 37°C in the plate reader. To initiate the polymerization reaction, add the tubulin reaction mixture to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) at 37°C, taking readings every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. The IC50 value is determined by plotting the percentage of inhibition (calculated from the Vmax of polymerization) against the compound concentration and fitting the data to a dose-response curve.
Competitive Binding Assay (Fluorescence-Based)
This assay determines if a test compound binds to the colchicine site by measuring its ability to displace a fluorescent colchicine-site ligand.
Materials:
-
Purified tubulin
-
Fluorescent colchicine-site ligand (e.g., a fluorescently labeled colchicine analog)
-
Test aminothiazole compounds
-
Unlabeled colchicine (for positive control)
-
Assay Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
96-well black microplate
-
Fluorescence spectrophotometer
Procedure:
-
Prepare Tubulin Solution: Dilute the purified tubulin to a final concentration of 2 µM in the assay buffer.
-
Prepare Ligand and Compound Solutions: Prepare a stock solution of the fluorescent colchicine-site ligand and a dilution series of the test aminothiazole compound and unlabeled colchicine.
-
Incubation: In the wells of the microplate, mix the tubulin solution with the fluorescent ligand at a fixed concentration (e.g., 1 µM). Then, add the different concentrations of the test compound or unlabeled colchicine. Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity of the samples at the appropriate excitation and emission wavelengths for the fluorescent ligand.
-
Data Analysis: The decrease in fluorescence intensity indicates the displacement of the fluorescent ligand by the test compound. Calculate the percentage of inhibition of the fluorescent ligand binding at each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of the aminothiazole compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test aminothiazole compounds
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the aminothiazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the compound concentration.[5][6][7][8][9]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of aminothiazole compounds on cell cycle progression.
Materials:
-
Cancer cell line
-
Test aminothiazole compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Mandatory Visualizations
Experimental Workflow for Characterizing Aminothiazole Tubulin Inhibitors
Caption: A typical experimental workflow for the characterization of aminothiazole-based tubulin inhibitors.
Signaling Pathway of Aminothiazole-Induced Apoptosis
Caption: Signaling cascade from tubulin binding by aminothiazoles to the induction of apoptosis.
Conclusion
Aminothiazole-based compounds represent a promising class of molecules that target the colchicine binding site of tubulin, exhibiting potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The methodologies and data presented in this guide provide a framework for the continued exploration and development of these compounds as potential anticancer therapeutics. Further research, including in vivo efficacy studies and the optimization of pharmacokinetic properties, will be crucial in translating the in vitro potential of these compounds into clinical applications. The visualization of the experimental workflow and the underlying signaling pathway offers a clear roadmap for researchers in this exciting field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. PARK2 promotes mitochondrial pathway of apoptosis and antimicrotubule drugs chemosensitivity via degradation of phospho-BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole is a crucial five-membered heterocyclic scaffold containing three nitrogen atoms, which has garnered significant attention in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of 1,2,4-triazole containing molecules, tailored for professionals in research and drug development.
Synthesis of 1,2,4-Triazole Derivatives
The synthesis of the 1,2,4-triazole ring can be achieved through various established and modern synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Methods
Two of the most well-established methods for the synthesis of 1,2,4-triazoles are the Einhorn-Brunner and Pellizzari reactions.
1.1.1. Einhorn-Brunner Reaction
The Einhorn-Brunner reaction involves the condensation of an imide with an alkyl hydrazine to form an isomeric mixture of 1,2,4-triazoles.[4] This reaction is typically acid-catalyzed. The regioselectivity of the reaction is influenced by the nature of the substituents on the imide, with the more acidic group generally favoring the 3-position of the resulting triazole ring.[4]
Experimental Protocol: Einhorn-Brunner Reaction
A general procedure for the Einhorn-Brunner reaction is as follows:
-
Reaction Setup: A mixture of the diacylamine and a hydrazine or semicarbazide is prepared.[5]
-
Acid Catalysis: An acid catalyst is added to the mixture.
-
Heating: The reaction mixture is heated to facilitate the condensation and cyclization.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified, typically by recrystallization or chromatography.
1.1.2. Pellizzari Reaction
The Pellizzari reaction is another classical method for synthesizing 1,2,4-triazoles, which involves the reaction of an amide with a hydrazide.[6][7] This reaction proceeds through an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to form the triazole ring.[6]
Experimental Protocol: Pellizzari Reaction
A general procedure for the Pellizzari reaction is as follows:
-
Reactant Mixture: An amide and a hydrazide are mixed, often in the absence of a solvent.
-
Heating: The mixture is heated, which facilitates the condensation to form an acyl amidrazone intermediate.[8]
-
Cyclization: Further heating promotes the intramolecular cyclization of the intermediate to the 1,2,4-triazole.
-
Isolation: The product is then isolated and purified from the reaction mixture.
Modern Synthetic Approaches
Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for constructing the 1,2,4-triazole ring.
1.2.1. Copper-Catalyzed Reactions
Copper-catalyzed reactions have emerged as powerful tools for the synthesis of 1,2,4-triazoles. One such method involves the oxidative C(sp3)-H functionalization for the facile synthesis of 1,2,4-triazoles and 1,3,5-triazines.[9] Another approach utilizes a copper-catalyzed one-pot reaction to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process.[10]
1.2.2. Microwave-Assisted Synthesis
Microwave irradiation has been successfully employed for the rapid and efficient synthesis of substituted 1,2,4-triazoles from hydrazines and formamide in the absence of a catalyst.[11] This method offers advantages such as shorter reaction times and excellent functional-group tolerance.
Characterization of 1,2,4-Triazole Derivatives
The structural elucidation and characterization of newly synthesized 1,2,4-triazole derivatives are crucial for confirming their identity and purity. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Techniques
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural analysis of 1,2,4-triazole derivatives.[2]
-
¹H NMR: The chemical shifts of the protons on the triazole ring and its substituents provide valuable information about the electronic environment and connectivity within the molecule. For the parent 1,2,4-triazole, the C-H protons typically appear as singlets in the aromatic region of the spectrum.[12]
-
¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring are also characteristic and aid in confirming the ring structure.[13]
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Pyrazolyl-1,2,4-triazole Amine Derivative [13]
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| CH₂ | 4.47 (bs, 2H) | 59.8 |
| NH₂ | 5.41 (s, 2H) | - |
| C-Hᵦ (olefinic) | 6.95 (d, 1H, J = 9.6 Hz) | 126.3 |
| C-Hₐ (olefinic) & Ar-H | 7.19-7.81 (m, 5H) | 135.7, 118.3, 132.2, 132.7, 164.3 |
| NH | 12.67 (bs, 1H) | - |
| C-3 (triazole) | - | 157.1 |
| C-5 (triazole) | - | 160.9 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the purified 1,2,4-triazole derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Data Processing and Analysis: The obtained spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine chemical shifts, coupling constants, and integration values.
2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the 1,2,4-triazole molecule.[5] Characteristic absorption bands can be observed for N-H, C-H, C=N, and C=C stretching vibrations.[9]
Table 2: Characteristic FT-IR Absorption Bands for 1,2,4-Triazole Derivatives [9]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching | 3126 |
| C-H aromatic stretching | 3097, 3032 |
| C=C aromatic stretching | 1529, 1483 |
| -N=N- stretching | 1543 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample is typically prepared as a KBr pellet or a thin film.
-
Data Acquisition: The FT-IR spectrum is recorded using an FT-IR spectrometer.
-
Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
2.1.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of 1,2,4-triazole derivatives.[4][14] Electron-impact (EI) and electrospray ionization (ESI) are commonly used ionization methods. The fragmentation patterns can provide valuable structural information.[4]
Elemental Analysis
Elemental analysis is used to determine the elemental composition (C, H, N) of the synthesized compounds, which helps in confirming the molecular formula.[15]
Applications in Drug Development: Antifungal Agents
1,2,4-triazole derivatives are a cornerstone of modern antifungal therapy.[1] Many commercially available antifungal drugs, such as fluconazole and itraconazole, contain the 1,2,4-triazole moiety.[1]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] By inhibiting CYP51, azole antifungals disrupt the integrity of the fungal cell membrane, leading to fungal cell death.
Visualizations
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of 1,2,4-triazole derivatives.
Einhorn-Brunner Reaction Mechanism
Caption: Simplified mechanism of the Einhorn-Brunner reaction.
Inhibition of Ergosterol Biosynthesis by Azole Antifungals
Caption: Inhibition of ergosterol biosynthesis pathway by azole antifungals.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 3. chemconsai.com [chemconsai.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. jocpr.com [jocpr.com]
- 12. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature, characterized by phases of polymerization (growth), depolymerization (shrinkage), and a steady-state equilibrium, is tightly regulated.[2] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy, with drugs like paclitaxel (stabilizer) and vinca alkaloids (destabilizers) being mainstays in treatment regimens.[3] The in vitro tubulin polymerization assay is a fundamental tool for the discovery and characterization of novel compounds that target microtubule dynamics. This application note provides a detailed protocol for a fluorescence-based in vitro tubulin polymerization inhibition assay, along with guidelines for data analysis and presentation.
Principle of the Assay
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process can be tracked by various methods, including measuring the increase in light scattering (turbidity) at 340 nm or through the use of a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[4][5] This protocol will focus on the more sensitive fluorescence-based method.[6] The assay is typically performed in a 96-well plate format, making it suitable for high-throughput screening (HTS) of compound libraries.[7] The polymerization process is initiated by raising the temperature to 37°C in the presence of GTP and is characterized by a sigmoidal curve with three distinct phases: nucleation, growth, and a steady-state plateau.[2] Compounds that inhibit tubulin polymerization will decrease the rate and extent of the fluorescence increase, while compounds that enhance polymerization will have the opposite effect.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| Tubulin (>99% pure, porcine brain) | Cytoskeleton, Inc. | T240 | -80°C |
| General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) | Cytoskeleton, Inc. | BST01 | 4°C |
| GTP Solution (100 mM) | Cytoskeleton, Inc. | BST06 | -80°C |
| Tubulin Glycerol Buffer (e.g., 60% glycerol) | Cytoskeleton, Inc. | BST05 | 4°C |
| Fluorescence-based Tubulin Polymerization Assay Kit | Cytoskeleton, Inc. | BK011P | See kit components |
| Paclitaxel (Positive Control - Enhancer) | Sigma-Aldrich | T7402 | -20°C |
| Nocodazole (Positive Control - Inhibitor) | Sigma-Aldrich | M1404 | -20°C |
| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Black, flat-bottom 96-well plates (half-area recommended) | Corning | 3696 | Room Temperature |
| Temperature-controlled microplate reader with fluorescence capabilities | Molecular Devices, BioTek, etc. | N/A | N/A |
Experimental Protocol
This protocol is adapted from commercially available fluorescence-based tubulin polymerization assay kits.[8][9]
1. Reagent Preparation:
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin powder with ice-cold General Tubulin Buffer containing 1 mM GTP to a final concentration of 10 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[2]
-
GTP Stock Solution: Reconstitute lyophilized GTP to a final concentration of 100 mM with sterile distilled water. Aliquot and store at -80°C.[2]
-
Tubulin Reaction Mix: On the day of the experiment, thaw the required reagents on ice. Prepare the tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter (as per the kit manufacturer's instructions).[8][10] Keep the mix on ice until use.
-
Test Compound Preparation: Prepare a 10x concentrated stock of the test compounds in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 2% to avoid interference with tubulin polymerization.[1]
-
Control Preparation: Prepare 10x stocks of a known polymerization inhibitor (e.g., 100 µM Nocodazole) and a polymerization enhancer (e.g., 100 µM Paclitaxel) in General Tubulin Buffer. A vehicle control (e.g., buffer with the same percentage of DMSO as the test compounds) should also be prepared.
2. Assay Procedure:
-
Pre-warm the temperature-controlled microplate reader to 37°C. It is crucial to also pre-warm the 96-well plate to 37°C for at least 30 minutes before adding the tubulin solution to ensure reproducible results.[11][12]
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.
-
To initiate the polymerization reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well. Avoid introducing air bubbles.[1] The final volume in each well will be 50 µL.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm) kinetically every 60 seconds for at least 60 minutes.[8]
Data Presentation and Analysis
The raw data, consisting of fluorescence intensity measurements over time, should be plotted to visualize the polymerization curves. Several key parameters can be extracted from these curves to quantify the effect of the test compounds.
Table 1: Key Parameters for Quantifying Tubulin Polymerization
| Parameter | Description | Method of Calculation | Effect of Inhibitor | Effect of Enhancer |
| Vmax (Maximum Rate) | The maximum rate of polymerization, corresponding to the steepest slope of the curve (growth phase). | Calculated from the linear portion of the polymerization curve (fluorescence units/min). | Decrease | Increase |
| Lag Time (t_lag) | The time required to initiate polymerization (nucleation phase). | The time at which the polymerization rate begins to increase significantly. | Increase or No Change | Decrease or Elimination |
| Maximum Polymer Mass | The total amount of polymerized tubulin at steady state. | The fluorescence intensity at the plateau of the curve. | Decrease | Increase |
| IC₅₀ / EC₅₀ | The concentration of a compound that causes 50% inhibition (IC₅₀) or 50% enhancement (EC₅₀) of Vmax or maximum polymer mass. | Determined by plotting the percentage of inhibition or enhancement against the log of the compound concentration and fitting to a dose-response curve. | N/A | N/A |
Table 2: Example Data Summary for a Putative Tubulin Polymerization Inhibitor
| Compound | Concentration (µM) | Vmax (RFU/min) | % Inhibition of Vmax | Lag Time (min) | Maximum Polymer Mass (RFU) | % Inhibition of Polymer Mass |
| Vehicle Control | - | 1500 | 0 | 5.2 | 85000 | 0 |
| Nocodazole | 10 | 250 | 83.3 | 8.1 | 25000 | 70.6 |
| Test Compound A | 1 | 1200 | 20.0 | 5.5 | 78000 | 8.2 |
| Test Compound A | 5 | 750 | 50.0 | 6.8 | 50000 | 41.2 |
| Test Compound A | 10 | 400 | 73.3 | 7.5 | 35000 | 58.8 |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the process of tubulin polymerization and the points at which inhibitors and enhancers exert their effects, as well as the experimental workflow.
Caption: Tubulin polymerization pathway and experimental workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low polymerization signal in control wells | Inactive tubulin | Ensure proper storage of tubulin at -80°C and avoid repeated freeze-thaw cycles. Use fresh aliquots.[1] |
| Incorrect temperature | Verify that the plate reader is accurately maintaining 37°C. Ensure the plate was adequately pre-warmed.[11][12] | |
| Reagent degradation | Prepare fresh GTP solutions and tubulin reaction mix for each experiment. | |
| High variability between replicate wells | Inaccurate pipetting | Use calibrated pipettes and practice consistent pipetting technique. Avoid introducing air bubbles.[1] |
| Uneven temperature across the plate | Use the central wells of the 96-well plate to minimize edge effects.[1] | |
| Precipitation of test compound | Low solubility of the compound in the assay buffer | Test the solubility of the compound in the assay buffer beforehand. If necessary, adjust the DMSO concentration (not exceeding 2%).[1] Some compounds may cause tubulin to precipitate, which can be checked by cooling the plate on ice to see if the turbidity decreases.[1] |
| Fluorescence interference from the test compound | Compound is fluorescent at the assay wavelengths | Run a control with the compound in buffer without tubulin to measure its intrinsic fluorescence and subtract this background from the assay wells. |
Conclusion
The in vitro tubulin polymerization assay is a robust and sensitive method for identifying and characterizing compounds that modulate microtubule dynamics. By following this detailed protocol and employing careful data analysis, researchers can reliably screen compound libraries and gain valuable insights into the mechanism of action of potential anti-cancer agents and other modulators of the cytoskeleton. The high-throughput nature of the 96-well plate format makes this assay an indispensable tool in modern drug discovery and basic scientific research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 9. maxanim.com [maxanim.com]
- 10. cytoskeleton.com [cytoskeleton.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. cytoskeleton.com [cytoskeleton.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anticancer potential of novel aminothiazole derivatives using a panel of established cell-based assays. The protocols detailed below—MTT assay for cytotoxicity, Annexin V/Propidium Iodide staining for apoptosis, cell cycle analysis, and Western blotting for protein expression—are fundamental techniques in preclinical cancer research.
Introduction
Aminothiazoles represent a privileged scaffold in medicinal chemistry, forming the core structure of several clinically approved drugs and numerous investigational agents. Their synthetic tractability and ability to interact with a wide range of biological targets have made them a focal point in the discovery of new anticancer therapeutics. This document outlines key in vitro methods to characterize the cytotoxic and mechanistic properties of novel aminothiazole compounds.
Data Presentation: Anticancer Activity of Aminothiazole Derivatives
The following tables summarize the in vitro anticancer activity of selected aminothiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological or biochemical function.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 28 | A549 (Lung Carcinoma) | Not Specified | 8.64 | [1] |
| HeLa (Cervical Cancer) | Not Specified | 6.05 | [1] | |
| HT29 (Colorectal Adenocarcinoma) | Not Specified | 0.63 | [1] | |
| Karpas299 (Anaplastic Large Cell Lymphoma) | Not Specified | 13.87 | [1] | |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic Cancer) | MTT Assay | 43.08 | [2] |
| Compound 5b | MCF-7 (Breast Cancer) | Not Specified | 0.48 | |
| A549 (Lung Carcinoma) | Not Specified | 0.97 | ||
| Compound 7c | Not Specified | Tubulin Polymerization Inhibition | 2.00 | [3] |
| Compound 9a | Not Specified | Tubulin Polymerization Inhibition | 2.38 | [3] |
| Combretastatin A-4 (Reference) | Not Specified | Tubulin Polymerization Inhibition | 2.96 | [3] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of this color, measured spectrophotometrically, is proportional to the number of viable cells.[4][6]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the aminothiazole derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the various concentrations of the aminothiazole derivatives to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[6][7] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection: Annexin V/Propidium Iodide Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Workflow for Apoptosis Assay
Caption: Workflow for apoptosis detection by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the aminothiazole derivative at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
Cell Cycle Analysis
This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the aminothiazole derivative as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the DNA-binding dye.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The G0/G1 phase will show a peak at 2n DNA content, the G2/M phase at 4n DNA content, and the S phase will be the region between these two peaks. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample. This can be used to investigate the effect of aminothiazole derivatives on the expression levels of key proteins involved in signaling pathways, such as those regulating apoptosis (e.g., Bcl-2, Bax, Caspases) or cell cycle progression (e.g., cyclins, CDKs).
Protocol:
-
Protein Extraction: Treat cells with the aminothiazole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.
Signaling Pathways of Aminothiazole Derivatives
Aminothiazole derivatives exert their anticancer effects through various mechanisms of action, often by targeting key signaling pathways involved in cell proliferation, survival, and division.
Inhibition of Tubulin Polymerization
Several aminothiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[1][3] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This leads to the arrest of the cell cycle in the G2/M phase, triggering apoptosis.
Tubulin Polymerization Inhibition Pathway
Caption: Mechanism of tubulin polymerization inhibition.
Inhibition of PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers. Some aminothiazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K or Akt, thereby suppressing tumor growth.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Inhibition of Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Certain aminothiazole derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic defects and subsequent cancer cell death.
Aurora Kinase Signaling in Mitosis
Caption: Inhibition of Aurora kinases during mitosis.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthesis-characterization-and-anticancer-activity-of-2-aminothiazole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 3. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for High-Throughput Screening of Novel Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Their critical function in mitosis makes them a well-validated and highly attractive target for the development of anticancer therapeutics. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. This mechanism has been successfully exploited by numerous clinically approved drugs.
High-throughput screening (HTS) has emerged as a powerful strategy for the identification of novel small-molecule inhibitors of tubulin polymerization from large chemical libraries. This document provides detailed application notes and protocols for conducting HTS campaigns to discover and characterize new tubulin-targeting agents. It covers in vitro biochemical assays, cell-based high-content screening, data analysis workflows, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of a Hypothetical HTS Campaign
A successful HTS campaign for tubulin polymerization inhibitors requires rigorous quality control and data analysis. The following table summarizes hypothetical data from a primary screen of a 100,000-compound library, highlighting key performance metrics and the subsequent confirmation and characterization of a hit compound.
| Parameter | Primary Screen (In Vitro Tubulin Polymerization Assay) | Hit Confirmation (In Vitro) | Secondary Assay (Cell-Based) |
| Assay Format | 384-well fluorescence-based | 384-well fluorescence-based | 96-well high-content imaging |
| Compound Concentration | 10 µM | 10-point dose response | 10-point dose response |
| Z' Factor | 0.78 | 0.85 | 0.65 |
| Signal-to-Background (S/B) | 8.2 | 9.1 | 4.5 |
| Hit Rate (%) | 0.5% | N/A | N/A |
| Number of Hits | 500 | 1 (Hypothetical Hit 'Compound X') | 1 (Hypothetical Hit 'Compound X') |
| IC50 of Hit (µM) | N/A | 1.2 µM | 0.8 µM (HeLa cells) |
| Positive Control | Nocodazole (10 µM) | Nocodazole | Nocodazole |
| Negative Control | DMSO | DMSO | DMSO |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin in a cell-free system. The incorporation of a fluorescent reporter into growing microtubules results in an increase in fluorescence intensity, which is monitored over time.
Materials:
-
Tubulin protein (>99% pure)
-
GTP solution
-
Tubulin Polymerization Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent Reporter (e.g., DAPI)
-
Glycerol
-
Test compounds and controls (Nocodazole, DMSO)
-
384-well, black, clear-bottom plates
-
Temperature-controlled microplate reader with fluorescence detection
Protocol:
-
Reagent Preparation:
-
Thaw tubulin protein and GTP on ice.
-
Prepare the final Tubulin Polymerization Buffer containing GTP and the fluorescent reporter. Keep on ice.
-
Prepare serial dilutions of test compounds and controls in the appropriate solvent (e.g., DMSO).
-
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution or control to the wells of the 384-well plate.
-
-
Initiation of Polymerization:
-
On ice, add tubulin protein to the cold Tubulin Polymerization Buffer to the desired final concentration (e.g., 3 mg/mL).
-
Dispense the tubulin solution into the wells of the assay plate containing the compounds.
-
Immediately transfer the plate to a pre-warmed (37°C) microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes at 37°C.
-
Cell-Based High-Content Screening (HCS) for Microtubule Disruption
This assay assesses the effect of compounds on the microtubule network in a cellular context. High-content imaging and analysis are used to quantify changes in microtubule morphology and intensity.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Cell culture medium and supplements
-
Test compounds and controls (Nocodazole, DMSO)
-
96-well, black, clear-bottom imaging plates
-
Formaldehyde solution
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
Nuclear stain: DAPI
-
High-content imaging system and analysis software
Protocol:
-
Cell Seeding:
-
Seed HeLa cells into 96-well imaging plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds or controls.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Staining:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block with a BSA solution.
-
Incubate with the primary anti-α-tubulin antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify microtubule network integrity, cell number, and nuclear morphology.
-
Mandatory Visualizations
Mechanism of Tubulin Polymerization and Inhibition
Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the essential analytical techniques used in the purification and characterization of aminothiazole compounds. These methods are critical for ensuring the purity, identity, and structural integrity of these pharmaceutically important molecules.
Purification of Aminothiazole Compounds
Purification is a critical step to isolate the target aminothiazole compound from reaction mixtures and impurities. Column chromatography is the most common laboratory-scale technique.
Application Note: Column Chromatography
Column chromatography is a versatile method for the purification of aminothiazole derivatives. The choice of stationary phase (typically silica gel) and mobile phase (an organic solvent or a mixture of solvents) is crucial for achieving good separation. The polarity of the aminothiazole compound, which is influenced by its substituents, will dictate the optimal solvent system. Monitoring the separation is typically performed using Thin Layer Chromatography (TLC).
Protocol: Purification of a Representative Aminothiazole Compound by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific properties of the aminothiazole derivative.
Materials:
-
Crude aminothiazole compound
-
Silica gel (60-120 mesh)
-
Solvents (e.g., ethyl acetate, hexane, dichloromethane, methanol)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.
-
Sample Loading: Dissolve the crude aminothiazole compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.
-
Elution: Begin the elution with the selected mobile phase, starting with a less polar solvent system and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect the eluent in fractions using collection tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified aminothiazole compound.[1]
Characterization of Aminothiazole Compounds
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of aminothiazole compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Application Note: HPLC is a powerful technique for assessing the purity of aminothiazole compounds and for their quantification. Reversed-phase HPLC is commonly employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention time and peak area are used for qualitative and quantitative analysis, respectively.
Protocol: Purity Determination of a Novel Aminothiazole (21MAT) by HPLC-UV [2][3][4]
Instrumentation:
-
HPLC system with a UV detector (e.g., Shimadzu LC-2050C)[2]
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm particle size)[2][3]
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.[2]
-
Column Temperature: 40 °C[2]
-
Injection Volume: 10 µL[2]
Procedure:
-
Standard Preparation: Prepare a stock solution of the aminothiazole standard in a suitable solvent (e.g., DMSO) and dilute to known concentrations to create a calibration curve.
-
Sample Preparation: Dissolve the synthesized aminothiazole compound in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Determine the retention time of the aminothiazole peak. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Quantify the amount of the aminothiazole in the sample using the calibration curve.
Quantitative Data Summary: HPLC Purity Analysis
| Compound ID | Retention Time (min) | Purity (%) | Reference |
| 21MAT | 2.16 | >97% | [2] |
| Compound 3 | 5.8 | 97.5 | [5] |
| Compound 4 | 6.5 | 97.9 | [5] |
| Compound 5 | 8.8 | 96.1 | [5] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Application Note: LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is the gold standard for the identification and quantification of aminothiazole compounds, especially in complex matrices like biological fluids.[6] Electrospray ionization (ESI) is a common ionization technique for these compounds.
Protocol: Quantification of a Novel Aminothiazole (21MAT) in Rat Plasma by LC-MS/MS [2][3][4]
Instrumentation:
-
LC-MS/MS system (e.g., SCIEX API 4000) with an ESI source[2]
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm particle size)[3]
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Isocratic elution with 15% of a mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid and 85% of a 5 mM ammonium formate solution.[2][3]
-
Flow Rate: 1.0 mL/min[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI)[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3]
Procedure:
-
Sample Preparation (Protein Precipitation): To a plasma sample, add a precipitating agent (e.g., acetonitrile) to remove proteins.[3]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing the analyte to a clean tube.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
-
Data Analysis: Identify the compound based on its precursor and product ion masses. Quantify the compound using a calibration curve prepared in the same biological matrix.
Quantitative Data Summary: LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 2-aminothiazoline-4-carboxylic acid | 147 | 101 | Optimized | [2] |
| Alanine | 90.1 | 44.2 | 15 | [7] |
| Arginine | 175.1 | 70.1 | 29 | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: NMR spectroscopy (¹H and ¹³C) is an indispensable tool for the unambiguous structural elucidation of aminothiazole compounds. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Protocol: ¹H NMR Analysis of an Aminothiazole Derivative
Instrumentation:
-
NMR Spectrometer (e.g., Bruker DPX FT NMR, 500 MHz)[8]
Sample Preparation:
-
Dissolve 5-10 mg of the purified aminothiazole compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1][9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule.
Quantitative Data Summary: ¹H NMR Chemical Shifts for Representative Aminothiazole Protons
| Proton | Chemical Shift (δ, ppm) | Solvent | Reference |
| NH₂ (2-aminothiazole) | 5.01 | CDCl₃ | [10] |
| Thiazole-H5 | 6.59 | CDCl₃ | [10] |
| NH (amide) | 10.14 | DMSO-d₆ | [11] |
| Aromatic-H | 7.10 - 7.86 | DMSO-d₆ | [11] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Application Note: GC-MS is suitable for the analysis of volatile and thermally stable compounds. Many aminothiazole derivatives are not sufficiently volatile for direct GC-MS analysis and require a derivatization step to increase their volatility. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common derivatization technique for compounds containing amino and hydroxyl groups.[12]
Protocol: GC-MS Analysis of a Derivatized Aminothiazole Compound (General)
Instrumentation:
-
GC-MS system
Derivatization (Silylation):
-
Dry the aminothiazole sample completely.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture to complete the reaction.
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC inlet.
-
Separation: The derivatized compound is separated on a capillary column (e.g., a non-polar column like DB-5ms).
-
Ionization: The separated compound is ionized in the mass spectrometer, typically using electron ionization (EI).
-
Detection: The resulting ions are separated by their mass-to-charge ratio and detected.
Data Analysis:
-
The retention time from the gas chromatogram provides qualitative information.
-
The mass spectrum, with its characteristic fragmentation pattern, is used for structural confirmation and identification by comparison with spectral libraries.
X-ray Crystallography for 3D Structure Determination
Application Note: Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides definitive information about bond lengths, bond angles, and stereochemistry, which is invaluable for understanding structure-activity relationships.
Protocol: Single-Crystal X-ray Diffraction of an Aminothiazole Compound (General) [13][14]
Procedure:
-
Crystal Growth: Grow single crystals of the aminothiazole compound of suitable size and quality (typically >0.1 mm in all dimensions).[15] This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[15]
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.[13]
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to obtain the final, accurate three-dimensional structure.
Visualizations
Caption: General workflow for the purification and characterization of aminothiazole compounds.
Caption: Key steps in the HPLC analysis of aminothiazole compounds.
Caption: Workflow for the bioanalysis of aminothiazoles by LC-MS/MS.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arabjchem.org [arabjchem.org]
- 9. rsc.org [rsc.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylation or silylation for anal... preview & related info | Mendeley [mendeley.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols: (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone in Breast Cancer Cell Lines
Disclaimer: Direct experimental data for the specific compound (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone is not currently available in the public domain. The following application notes and protocols are based on the documented activities of structurally related molecules containing key functional groups such as the 1,2,4-triazole, aminothiazole, and the 3,4,5-trimethoxyphenyl moieties. These related compounds have demonstrated potential as anticancer agents, often through mechanisms involving microtubule disruption. The provided information should therefore be regarded as a foundational guide for initiating research into this novel compound.
Introduction
The chemical scaffold of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone suggests its potential as a novel therapeutic agent against breast cancer. The presence of the 3,4,5-trimethoxyphenyl group is a feature of several known microtubule-targeting agents, including combretastatin A-4, which are known to inhibit tubulin polymerization. Furthermore, derivatives of 1,2,4-triazole and aminothiazole have been extensively investigated for their broad-spectrum anticancer activities. This document provides a comprehensive set of protocols to investigate the efficacy and mechanism of action of this novel compound in breast cancer cell lines.
Postulated Mechanism of Action
Based on its structural components, the compound is hypothesized to act as a microtubule-destabilizing agent. The 3,4,5-trimethoxyphenyl ring is likely to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics is expected to arrest the cell cycle at the G2/M phase, leading to the activation of the intrinsic apoptotic pathway.
Data Presentation
Table 1: Illustrative Antiproliferative Activity (IC50)
The following table presents hypothetical IC50 values for the subject compound against common breast cancer cell lines, based on activities of structurally similar compounds.[1][2] These values would be determined experimentally using the MTT assay protocol detailed below.
| Cell Line | Receptor Status | Hypothetical IC50 (µM) |
| MCF-7 | ER+, PR+, HER2- | 0.5 - 5.0 |
| MDA-MB-231 | Triple-Negative | 0.1 - 2.5 |
| SK-BR-3 | HER2+ | 1.0 - 10.0 |
| T-47D | ER+, PR+, HER2- | 0.75 - 7.5 |
Table 2: Illustrative Cell Cycle Analysis Data
This table illustrates the expected outcome of cell cycle analysis after treating a breast cancer cell line (e.g., MCF-7) with the compound for 24 hours.
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 65% | 20% | 15% |
| Compound (IC50 Conc.) | 20% | 10% | 70% |
Table 3: Illustrative Apoptosis Assay Data
This table shows potential results from an Annexin V-FITC/PI apoptosis assay on a breast cancer cell line (e.g., MDA-MB-231) treated for 48 hours.
| Treatment Group | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells |
| Vehicle Control (DMSO) | 2% | 3% | 1% | 94% |
| Compound (IC50 Conc.) | 25% | 15% | 2% | 58% |
Mandatory Visualizations
Caption: Postulated signaling pathway for the compound in breast cancer cells.
References
Application Notes & Protocols: Studying Cell Cycle Arrest Induced by Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial characterization of novel compounds that induce cell cycle arrest, a critical mechanism for anti-cancer drug discovery. The following protocols outline the essential experiments required to determine a compound's cytotoxic effects, its impact on cell cycle distribution, and its influence on key cell cycle regulatory proteins.
Initial Screening: Cell Viability and Cytotoxicity Assays
Prior to in-depth cell cycle analysis, it is crucial to determine the cytotoxic and cytostatic potential of a novel compound. This is often achieved by assessing the metabolic activity of treated cells, which is an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][2][3][4][5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[2]
Table 1: Example Data from MTT Viability Assay
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{[Calculated Value]} |
| 0.1 | 95.2 ± 5.1 | |
| 1 | 75.6 ± 6.2 | |
| 10 | 51.3 ± 4.8 | |
| 50 | 22.1 ± 3.9 | |
| 100 | 5.4 ± 2.1 |
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[2][4]
-
Compound Treatment: Treat the cells with a range of concentrations of the novel compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) value.[4]
Cell Cycle Analysis by Flow Cytometry
To determine the specific phase of the cell cycle at which a compound induces arrest, flow cytometry using a DNA-intercalating dye like propidium iodide (PI) is the standard method.[6][7][8][9] PI stains the DNA, and the fluorescence intensity is directly proportional to the DNA content.[6] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]
Table 2: Example Data from Cell Cycle Analysis
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 2.8 |
| Compound X (IC50) | 20.1 ± 2.4 | 15.5 ± 1.9 | 64.4 ± 4.2 |
| Compound Y (IC50) | 70.3 ± 3.5 | 10.2 ± 1.5 | 19.5 ± 2.9 |
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Treatment: Treat cells with the novel compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[6][11] Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence will be measured to determine the DNA content of each cell.[6]
-
Data Analysis: Generate DNA content histograms to visualize the distribution of cells in the different phases of the cell cycle.[6][7] Quantify the percentage of cells in G0/G1, S, and G2/M phases.
Mechanistic Insights: Western Blot Analysis of Cell Cycle Proteins
To elucidate the molecular mechanism of cell cycle arrest, it is essential to examine the expression levels of key regulatory proteins. Western blotting is a powerful technique to detect changes in the levels of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).[12][13][14][15]
Table 3: Example Data from Western Blot Analysis (Relative Protein Expression)
| Treatment | Cyclin B1 | CDK1 (Cdc2) | p21 | p53 |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| Compound (IC50) | 0.25 | 0.98 | 3.50 | 4.20 |
Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins
-
Protein Extraction: Treat cells with the compound as in the previous experiments. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin D1, Cyclin E, Cyclin A, Cyclin B1, CDK2, CDK4, CDK6, CDK1, p21, p27, p53).[13][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Visualizations
Caption: A streamlined workflow for characterizing a novel compound's effect on the cell cycle.
Caption: The p53 signaling pathway leading to G1/S cell cycle arrest upon DNA damage.[16][17][18][19][20]
References
- 1. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. m.youtube.com [m.youtube.com]
- 11. BKS-112, a Selective Histone Deacetylase 6 Inhibitor, Suppresses Triple-Negative Breast Cancer Cells via AKT/mTOR Pathway [mdpi.com]
- 12. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p53 signaling pathway - Cell growth and death - Immunoway [immunoway.com]
- 18. researchgate.net [researchgate.net]
- 19. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: Assessing Apoptosis in Cancer Cells Treated with Aminothiazole-Triazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aminothiazole and triazole moieties are privileged scaffolds in medicinal chemistry, frequently incorporated into novel compounds designed as potential anticancer agents.[1][2] Many derivatives combining these heterocycles have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis, or programmed cell death.[1][2] Accurate assessment of apoptosis is therefore a critical step in the preclinical evaluation of these compounds. This document provides detailed protocols for key techniques used to detect and quantify apoptosis in cancer cells following treatment with aminothiazole-triazole derivatives.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This is one of the most widely used methods for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[3][4][5] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[3][4]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with various concentrations of the aminothiazole-triazole compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. Gently aspirate the media (containing floating cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS, and then detach them using trypsin-EDTA. Combine the detached cells with the floating cells in the conical tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[3][6]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[3][4][6]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3][4] Be sure to include unstained, Annexin V-only, and PI-only controls to set up proper compensation and quadrants.
Data Presentation: The data from flow cytometry is typically presented as a dot plot and summarized in a table.
-
Quadrant 1 (Q1 - Annexin V-/PI+): Necrotic cells
-
Quadrant 2 (Q2 - Annexin V+/PI+): Late apoptotic cells[3]
-
Quadrant 3 (Q3 - Annexin V-/PI-): Live/viable cells[3]
-
Quadrant 4 (Q4 - Annexin V+/PI-): Early apoptotic cells[3]
Table 1: Apoptosis Induction by Compound 4c in MCF-7 Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
|---|---|---|---|---|
| MCF-7 Control | 97.98 | 0.51 | 0.29 | 1.22 |
| Compound 4c | 62.64 | 22.39 | 9.51 | 5.46 |
Data adapted from a study on thiazole derivatives, demonstrating a significant increase in early and late apoptotic populations in MCF-7 breast cancer cells after treatment.[7]
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and semi-quantification of key proteins involved in the apoptotic cascade.[8] Treatment with aminothiazole-triazoles can modulate the expression levels of these proteins. Key markers include:
-
Caspases: Apoptosis is executed by a family of proteases called caspases. Initiator caspases (e.g., Caspase-8, Caspase-9) activate executioner caspases (e.g., Caspase-3, Caspase-7). Western blotting can detect the cleavage of pro-caspases into their smaller, active fragments.[9]
-
PARP (Poly(ADP-ribose) polymerase): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by active Caspase-3, rendering it inactive. The appearance of a cleaved PARP fragment is a hallmark of apoptosis.[8]
-
Bcl-2 Family Proteins: This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate the intrinsic (mitochondrial) pathway of apoptosis.[8] A shift in the ratio of pro- to anti-apoptotic proteins can indicate the induction of apoptosis.[1]
Experimental Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C. A loading control (e.g., β-actin, GAPDH) must be included to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Data Presentation: Results are presented as images of the blots, and band intensities can be quantified using densitometry software. Data is often normalized to the loading control and presented as fold-change relative to the untreated control.
Table 2: Protein Expression Changes Following Aminothiazole-Triazole Treatment
| Target Protein | Control (Relative Density) | Treated (Relative Density) | Fold Change |
|---|---|---|---|
| Bcl-2 (anti-apoptotic) | 1.0 | 0.4 | ↓ 2.5x |
| Bax (pro-apoptotic) | 1.0 | 2.1 | ↑ 2.1x |
| Cleaved Caspase-3 | 1.0 | 5.8 | ↑ 5.8x |
| Cleaved PARP | 1.0 | 7.2 | ↑ 7.2x |
Hypothetical data based on expected outcomes from studies showing aminothiazole derivatives induce apoptosis through the mitochondrial pathway.[1]
Signaling Pathway Diagram:
Caption: Intrinsic apoptosis pathway modulated by aminothiazole-triazoles.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: A late hallmark of apoptosis is the fragmentation of DNA by endonucleases.[10] The TUNEL assay detects these DNA breaks by using the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) onto the free 3'-hydroxyl ends of the DNA fragments.[11][12] These labeled cells can then be visualized by fluorescence microscopy or quantified by flow cytometry.[13]
Experimental Protocol (for Fluorescence Microscopy):
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with the aminothiazole-triazole compound as previously described.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[12]
-
Permeabilization: Wash the fixed cells and permeabilize the membranes with a solution of 0.1% Triton X-100 in PBS for 5-10 minutes to allow the TdT enzyme to access the nucleus.[12]
-
TUNEL Reaction: Wash the cells again and incubate them with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber for 1 hour at 37°C, protected from light.[12]
-
Counterstaining: Wash the cells and counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342 to visualize all cells in the field.[6]
-
Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (e.g., green for FITC), while all nuclei will be stained blue by DAPI.[11]
Data Presentation: The results are typically shown as representative fluorescence images. Quantitative analysis can be performed by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained cells across several random fields of view.
Table 3: Quantification of TUNEL-Positive Cells
| Treatment Group | Total Cells (DAPI) | TUNEL-Positive Cells | % Apoptotic Cells |
|---|---|---|---|
| Vehicle Control | 520 | 15 | 2.9% |
| Compound X (10 µM) | 485 | 162 | 33.4% |
| Compound X (20 µM) | 450 | 255 | 56.7% |
Hypothetical data representing a dose-dependent increase in apoptosis detected by the TUNEL assay.
Logical Relationship Diagram:
Caption: Relationship between apoptotic events leading to a positive TUNEL signal.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress on Apoptotic Activity of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.5. Annexin V/PI Assay and Analysis of Cell Apoptosis [bio-protocol.org]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Utilizing MTT Assay for Determining IC50 Values of Novel Synthetic Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of new synthetic compounds, a critical parameter in drug discovery and toxicology. The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase in metabolically active cells.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Experimental Protocols
A detailed methodology for conducting the MTT assay to determine the IC50 values of synthetic compounds is outlined below. This protocol is adaptable for both adherent and suspension cell lines.
Materials and Reagents
-
Target cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the MTT assay for IC50 determination.
Step-by-Step Protocol
-
Cell Seeding:
-
For adherent cells, harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[6]
-
For suspension cells, seed them at a density of 20,000-50,000 cells/well.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow adherent cells to attach.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthetic compounds in complete culture medium. It is recommended to perform a wide range of concentrations in the initial experiment to determine the approximate IC50.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank: Culture medium without cells to measure background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Presentation and Analysis
Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of the cytotoxic effects of different compounds.
Data Calculation
-
Background Correction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.[7]
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Tabular Presentation of Results
Summarize the raw absorbance data and calculated percent viability in a structured table for each compound tested.
Table 1: Example of Raw Absorbance Data and Calculated Cell Viability for Compound X
| Compound X Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0 |
| 0.1 | 1.231 | 1.255 | 1.248 | 1.245 | 97.9 |
| 1 | 1.102 | 1.125 | 1.118 | 1.115 | 87.7 |
| 10 | 0.635 | 0.651 | 0.643 | 0.643 | 50.6 |
| 50 | 0.158 | 0.162 | 0.155 | 0.158 | 12.4 |
| 100 | 0.089 | 0.091 | 0.087 | 0.089 | 7.0 |
IC50 Determination
The IC50 value is the concentration of a compound that inhibits 50% of cell viability. This is determined by plotting the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.[7] Non-linear regression analysis is then used to fit a sigmoidal curve to the data and calculate the precise IC50 value.[10] Software such as GraphPad Prism is commonly used for this analysis.[11][12]
Table 2: Summary of IC50 Values for New Synthetic Compounds
| Compound ID | IC50 (µM) on Cell Line A (48h) | IC50 (µM) on Cell Line B (48h) |
| Compound A | 15.2 ± 1.8 | 25.6 ± 2.3 |
| Compound B | 5.8 ± 0.7 | 10.1 ± 1.2 |
| Compound C | 22.1 ± 2.5 | 38.4 ± 3.1 |
| Positive Control (e.g., Doxorubicin) | 0.5 ± 0.06 | 0.8 ± 0.09 |
Signaling Pathway Considerations
The MTT assay measures general metabolic activity and does not elucidate the specific signaling pathway through which a compound induces cytotoxicity. The reduction of MTT is linked to the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are components of the mitochondrial respiratory chain.[1] A decrease in the metabolic rate can be a result of various cellular events, including apoptosis, necrosis, or cell cycle arrest, which are triggered by a multitude of signaling pathways. Further assays are required to determine the specific mechanism of action.
Logical Relationship Diagram
Caption: A diagram illustrating the general cascade from compound interaction to the measured outcome in the MTT assay.
Conclusion
The MTT assay is a robust and reliable method for the initial screening of synthetic compounds to determine their cytotoxic potential and calculate their IC50 values. Adherence to a standardized protocol and systematic data analysis are essential for generating reproducible and comparable results. While the MTT assay is a valuable tool, it is important to recognize that it reflects overall metabolic activity and should be complemented with more specific assays to elucidate the precise mechanism of action of the test compounds.
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. MTT Assay | AAT Bioquest [aatbio.com]
- 5. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. google.com [google.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Aminothiazole Derivatives in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminothiazole derivatives have emerged as a promising class of small molecules with potent anticancer properties. A crucial aspect of their therapeutic potential lies in their ability to inhibit cell migration and invasion, key processes in tumor metastasis. These application notes provide detailed protocols for assessing the effects of aminothiazole derivatives on cancer cell motility using established in vitro assays: the wound healing (scratch) assay and the transwell migration and invasion assay. Furthermore, we present quantitative data from representative studies and visualize the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the inhibitory effects of various aminothiazole derivatives on cancer cell migration and invasion.
Table 1: Inhibition of Cancer Cell Migration by Aminothiazole Derivatives
| Compound ID | Cell Line | Assay Type | Concentration | % Inhibition of Migration | IC50 | Reference |
| 5k | MDA-MB-231 | Transwell | 10 µM | >85% | 176 nM | [1] |
| 5k | HeLa | Transwell | 10 µM | ~80% | - | [1] |
| 5k | A549 | Transwell | 10 µM | ~80% | - | [1] |
| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | Panc-1 | Not Specified | Not Specified | Marked Inhibition | - | [2] |
| Compound 1 | MDA-MB-231 | Wound Healing | 10 µM | 64.52% (at 24h) | - | |
| Compound 3 | MDA-MB-231 | Wound Healing | 10 µM | 41.30% (at 24h) | - | |
| Derivatives 3g, 5j, 5k | MDA-MB-231 | Transwell | 10 µM | >80% | - | [1] |
Table 2: Inhibition of Cancer Cell Invasion by Aminothiazole Derivatives
| Compound ID | Cell Line | Assay Type | Concentration | % Inhibition of Invasion | Reference | | :--- | :--- | :--- | :--- | :--- | | 5k | MDA-MB-231 | Transwell (Matrigel) | 10 µM | ~60% |[1] | | Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | Panc-1 | Not Specified | Not Specified | Marked Inhibition |[2] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay provides a simple and cost-effective method to assess collective cell migration.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time and is used as a measure of cell migration.
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that allows them to form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 until the cells are fully confluent.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. It is recommended to create a consistent width for the scratch in all wells.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with a serum-free or low-serum (e.g., 1-2% FBS) medium containing the aminothiazole derivative at the desired concentrations. A vehicle control (e.g., DMSO) should be included. The use of low-serum media is crucial to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope with a camera. This is the 0-hour time point. Mark the specific locations of the images to ensure the same fields are captured at subsequent time points.
-
Incubation: Return the plate to the incubator.
-
Time-Lapse Imaging: Capture images of the same marked fields at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control well is nearly closed.
-
Data Analysis: The rate of wound closure can be quantified by measuring the area or the width of the scratch at each time point using image analysis software such as ImageJ. The percentage of wound closure is calculated as follows:
% Wound Closure = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100%
Transwell Migration and Invasion Assays
These assays, also known as Boyden chamber assays, are used to quantify the chemotactic ability of cells to migrate through a porous membrane. The invasion assay is a modification of the migration assay where the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel, which cells must degrade to invade.
Protocol:
-
Chamber Preparation:
-
Migration Assay: Rehydrate the Transwell inserts (typically with an 8 µm pore size membrane) by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
Invasion Assay: Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL). Add a thin layer of the diluted Matrigel to the top of the Transwell insert and incubate at 37°C for at least 2 hours to allow it to solidify.
-
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Assay Setup:
-
Remove the rehydration or coating medium from the Transwell inserts.
-
Add the cell suspension to the top chamber of the insert.
-
In the bottom chamber, add a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to stimulate cell migration.
-
Add the aminothiazole derivative at various concentrations to both the top and bottom chambers to ensure a consistent concentration gradient is not established by the compound itself. Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant migration in the control group (typically 16-48 hours, depending on the cell type).
-
Cell Removal and Fixation:
-
After incubation, carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane by immersing the insert in a fixative solution (e.g., 4% paraformaldehyde or methanol) for 10-20 minutes.
-
-
Staining:
-
After fixation, stain the migrated cells with a staining solution such as 0.5% crystal violet for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry completely.
-
Visualize and count the stained cells under an inverted microscope.
-
Capture images from several random fields of view for each insert.
-
Quantify the number of migrated cells using image analysis software. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing aminothiazole derivatives.
Caption: Role of fascin in cell migration and its inhibition.
References
Application Note & Protocols: Fluorescence-Based Assays for Tubulin Polymerization Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization (growth), depolymerization (shrinkage), and steady-state equilibrium, makes them a key target for therapeutic agents, particularly in oncology.[1][3] Compounds that interfere with tubulin polymerization dynamics can arrest the cell cycle and induce apoptosis, making them effective anti-cancer drugs.[4]
Fluorescence-based assays offer a sensitive, high-throughput, and cost-effective method for monitoring tubulin polymerization kinetics in real-time.[5][6] Unlike traditional turbidimetric assays that measure light scattering, fluorescence assays utilize reporters whose signal intensity increases upon binding to polymerized microtubules.[6][7] This method provides a direct and robust measurement of polymer mass, making it ideal for screening compound libraries and characterizing the mechanism of action of potential tubulin-targeting drugs.[5][8]
Assay Principle
The most common fluorescence-based tubulin polymerization assay relies on a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits low fluorescence in solution but shows a significant increase in fluorescence quantum yield upon binding to the groove of newly formed microtubules.[7][8][9] The increase in fluorescence intensity is directly proportional to the amount of microtubule polymer formed, allowing for the real-time tracking of the polymerization process.[6]
The typical polymerization curve displays three distinct phases:
-
Nucleation (Lag Phase): The initial slow phase where tubulin dimers oligomerize to form a nucleus.
-
Growth (Elongation Phase): A rapid phase where tubulin dimers are added to the ends of the nuclei, leading to microtubule elongation.
-
Steady State (Plateau Phase): A phase where the rates of polymerization and depolymerization are equal, resulting in no net change in the total polymer mass.[5][8][10]
Test compounds can modulate this process. Inhibitors of polymerization typically decrease the rate and extent of fluorescence increase, while enhancers (stabilizers) often eliminate the lag phase and increase the polymerization rate and final polymer mass.[8][10]
Experimental Workflow and Signaling
The overall workflow for a fluorescence-based tubulin polymerization assay is straightforward, moving from reagent preparation to kinetic analysis.
Caption: General experimental workflow for the tubulin polymerization assay.
The following diagram illustrates how different classes of compounds affect the polymerization curve.
Caption: Representative tubulin polymerization kinetic curves.
Data Presentation: Assay Comparison and Parameters
Fluorescence-based assays present several advantages over traditional absorbance-based methods.[8][10]
Table 1: Comparison of Fluorescence vs. Absorbance-Based Assays
| Feature | Fluorescence Assay | Absorbance (Turbidity) Assay |
|---|---|---|
| Principle | Measures fluorescence of a reporter that binds to polymerized microtubules.[6] | Measures light scattering (at 340 nm) by microtubule polymers.[6][10] |
| Sensitivity | High; sensitive to pmol amounts.[10] | Lower; requires higher protein concentrations. |
| Throughput | High; easily adaptable to 96- and 384-well formats.[5][7] | Moderate; can be run in multiwell plates. |
| Cost | Cost-effective due to lower tubulin consumption (e.g., 100 µ g/assay ).[5][8] | Higher protein consumption. |
| Interference | Less susceptible to compound precipitation. | Prone to interference from colored or precipitating compounds. |
Table 2: Typical Reagent Concentrations and Conditions
| Component | Final Concentration | Purpose |
|---|---|---|
| Tubulin (>99% pure) | 2.0 - 3.0 mg/mL | The polymerizing protein subunit.[7][11] |
| General Tubulin Buffer | 1X | Provides optimal pH and ionic strength (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[7][12] |
| GTP | 1.0 mM | Essential for tubulin polymerization; provides energy.[7][12] |
| Fluorescent Reporter (DAPI) | ~10 µM | Binds to microtubules and fluoresces.[12] |
| Glycerol | 0 - 20% (v/v) | Polymerization enhancer; used to tune assay sensitivity.[7][10] |
| Paclitaxel (Enhancer Control) | 3 - 10 µM | Stabilizes microtubules, used as a positive control for enhancers.[10][12] |
| Vinblastine (Inhibitor Control) | 3 - 15 µM | Destabilizes microtubules, used as a positive control for inhibitors.[10][12] |
| Temperature | 37°C | Optimal temperature for in vitro polymerization.[10][12] |
| Excitation/Emission | ~360 nm / ~420-450 nm | Standard wavelengths for DAPI-based reporter.[8][12] |
Experimental Protocols
5.1. Materials and Reagents
-
Lyophilized Tubulin (>99% pure, e.g., porcine brain tubulin)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP solution (100 mM stock)
-
Fluorescent reporter stock solution
-
Glycerol (100%)
-
Test compounds and controls (e.g., Paclitaxel, Vinblastine) dissolved in DMSO.
-
Black, non-binding 96-well microplates.[7]
-
Temperature-controlled fluorescence plate reader.
5.2. Reagent Preparation
-
Tubulin Stock Solution: Resuspend lyophilized tubulin in ice-cold General Tubulin Buffer to a concentration of ~10 mg/mL. Keep on ice at all times. It is critical to snap freeze aliquots in liquid nitrogen for storage at -70°C to preserve activity. Avoid repeated freeze-thaw cycles.[9][10]
-
Assay Reaction Mixture: Prepare the final reaction mixture on ice immediately before use. The composition can be adjusted to screen for inhibitors or enhancers.[10]
-
For General Screening/Inhibitor Detection: To General Tubulin Buffer, add GTP to 1 mM, fluorescent reporter to 10 µM, and glycerol to 15%. Add tubulin stock to a final concentration of 2 mg/mL.[10][12]
-
For Enhancer Detection: Prepare the same mixture but omit glycerol. In the absence of glycerol, spontaneous polymerization is slow, making it easier to detect enhancing agents.[10]
-
5.3. Assay Protocol for Screening Compounds This protocol is designed for a 96-well plate format with a final reaction volume of 50-100 µL.[5][11]
-
Plate Preparation:
-
Aliquot 5 µL of 10x concentrated test compounds, controls (Paclitaxel, Vinblastine), or vehicle (e.g., 4% DMSO) into the wells of a black 96-well plate.[9]
-
Include "no tubulin" wells as a background control.
-
-
Initiate Polymerization:
-
Data Acquisition:
5.4. Data Analysis
-
Background Subtraction: Subtract the average fluorescence from the "no tubulin" control wells from all other readings.
-
Plot Kinetics: Plot the corrected fluorescence intensity versus time for each well.
-
Determine Key Parameters:
-
Vmax (Maximum Rate): Calculate the maximum slope of the polymerization curve during the growth phase. This reflects the rate of polymerization.
-
Polymer Mass: Use the fluorescence value at the steady-state plateau as an indicator of the total amount of microtubule polymer formed.
-
IC50/EC50 Calculation: For dose-response experiments, plot the Vmax or plateau fluorescence against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 (for inhibitors) or EC50 (for enhancers).
-
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or low polymerization in control wells | Inactive tubulin protein. | Use fresh tubulin aliquots; ensure proper storage (-70°C) and avoid freeze-thaw cycles. |
| Incorrect buffer/GTP concentration. | Verify concentrations and pH of all buffer components and ensure GTP was added. | |
| Temperature is too low. | Ensure the plate reader is properly heated to 37°C. Tubulin polymerization is highly temperature-dependent.[10] | |
| High well-to-well variability | Inconsistent mixing or pipetting error. | Use a multichannel pipette for additions; ensure gentle but thorough mixing. |
| Air bubbles in wells. | Be careful to avoid introducing bubbles during pipetting as they can interfere with fluorescence readings. | |
| Signal decreases over time | Compound-induced depolymerization. | This is an expected result for a potent microtubule destabilizer. |
| Tubulin denaturation over the experiment's time course.[13] | Ensure the experiment is not run for an excessively long period; 60-90 minutes is typical. |
References
- 1. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 [mdpi.com]
- 2. Biology - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. maxanim.com [maxanim.com]
- 6. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 9. researchgate.net [researchgate.net]
- 10. cytoskeleton.com [cytoskeleton.com]
- 11. Tubulin polymerization assay [bio-protocol.org]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Aminothiazole Derivative Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-aminothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazole derivatives?
A1: The most widely employed method is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1][2][3] Variations of this method, including one-pot multi-component procedures, are also common.[1][4]
Q2: What are the typical challenges encountered during the synthesis of 2-aminothiazole derivatives?
A2: Researchers often face challenges such as low reaction yields, difficult isolation and purification of the final product, the use of expensive or hazardous catalysts, and harsh reaction conditions.[5] Side reactions and the formation of isomeric impurities can also complicate the synthesis.[2]
Q3: How can I improve the yield of my 2-aminothiazole synthesis?
A3: Optimizing reaction conditions is crucial for improving yields. Key parameters to consider include the choice of solvent, reaction temperature, and the use of a suitable catalyst.[1][6] Microwave-assisted synthesis and solvent-free reaction conditions have also been shown to significantly improve yields and reduce reaction times.[4][7]
Q4: Are there "greener" or more environmentally friendly methods for this synthesis?
A4: Yes, several eco-friendly approaches have been developed. These include the use of water as a solvent, reusable catalysts like silica-supported tungstosilisic acid, solvent-free grinding methods, and microwave-assisted synthesis which often requires less energy and time.[1][4][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inappropriate solvent. - Suboptimal reaction temperature. - Ineffective or no catalyst. - Poor quality of starting materials. - Incorrect stoichiometry. | - Screen different solvents (e.g., ethanol, methanol, water, or solvent mixtures).[1] - Optimize the reaction temperature; reflux or microwave heating can be effective.[1][7] - Introduce a catalyst. Acidic or basic catalysts, as well as phase-transfer catalysts, can be beneficial.[2][8] - Ensure the purity of α-haloketone and thiourea. - Verify the molar ratios of your reactants. |
| Formation of Impurities or Side Products | - Reaction temperature is too high or reaction time is too long. - Incorrect pH of the reaction mixture. - Presence of reactive functional groups on starting materials. | - Monitor the reaction progress using TLC to determine the optimal reaction time. - Adjust the pH. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[2] - Protect sensitive functional groups on your reactants before the condensation reaction. |
| Difficult Product Isolation/Purification | - Product is highly soluble in the reaction solvent. - Formation of a complex mixture of products. - Catalyst is difficult to remove from the product. | - After reaction completion, try precipitating the product by adding a non-solvent or by cooling the reaction mixture. - Employ column chromatography for purification. - Use a solid-supported or reusable catalyst that can be easily filtered off after the reaction.[1][5] |
| Poor Reproducibility | - Inconsistent reaction conditions (temperature, time). - Variability in reagent quality. - Atmospheric moisture affecting the reaction. | - Strictly control all reaction parameters. - Use reagents from the same batch or of a consistent purity. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to moisture. |
Data on Reaction Condition Optimization
The following tables summarize quantitative data on the effect of various parameters on the synthesis yield of 2-aminothiazole derivatives.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Water | Reflux | Low | [1] |
| 2 | Ethanol | Reflux | Good | [1] |
| 3 | Methanol | Reflux | Good | [1] |
| 4 | 1-Butanol | Reflux | Moderate | [1] |
| 5 | 2-Propanol | Reflux | Moderate | [1] |
| 6 | Ethanol/Water (1/1) | 65 | 79-90 | [1] |
| 7 | Methanol | 90 (Microwave) | 95 | [7] |
| 8 | Ethanol | 80 | Optimal | [6] |
Table 2: Effect of Catalyst on Yield
| Entry | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | No Catalyst | - | EtOH | 80 | No Reaction | [6] |
| 2 | SiW.SiO₂ | 15% | Ethanol/Water (1/1) | 65 | 79-90 | [1] |
| 3 | Ca/4-MePy-IL@ZY-Fe₃O₄ | 5 wt% | EtOH | 80 | Moderate | [6] |
| 4 | Ca/4-MePy-IL@ZY-Fe₃O₄ | 10 wt% | EtOH | 80 | High (up to 95) | [6] |
| 5 | Zeolite-NaY | - | EtOH | 80 | 30 | [6] |
| 6 | Ca@zeolite-Y | - | EtOH | 80 | 60 | [6] |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Synthesis using a Reusable Catalyst
This protocol is adapted from a method utilizing a silica-supported tungstosilisic acid catalyst.[1]
-
Reactant Mixture: In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%).
-
Solvent Addition: Add 5 mL of an ethanol/water (1/1) mixture to the flask.
-
Reaction: Stir the mixture at 65 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3.5 hours.
-
Work-up:
-
Filter the hot solution to remove the catalyst.
-
Wash the recovered solid catalyst with ethanol.
-
The filtered solid product can be further purified by dissolving in acetone, filtering to remove any remaining catalyst, and then evaporating the solvent under vacuum.
-
Dry the final product in an oven at 60 °C.
-
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol is based on a microwave-assisted method for synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[7]
-
Reactant Mixture: In a specialized microwave test tube, mix 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1 mmol).
-
Solvent Addition: Add 2 mL of methanol.
-
Microwave Irradiation: Cap the test tube and heat the mixture in a microwave reactor at 90 °C for 30 minutes under a pressure of 250 psi.
-
Work-up:
-
After the reaction is complete, cool the mixture.
-
The solid product can be collected by filtration.
-
Wash the product with a suitable solvent (e.g., cold methanol) to remove any unreacted starting materials.
-
The product may require further purification, although microwave synthesis often yields cleaner products.
-
Visualizations
Caption: General workflow for the synthesis and purification of 2-aminothiazole derivatives.
Caption: Troubleshooting decision tree for optimizing low synthesis yield.
References
- 1. mdpi.com [mdpi.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
Overcoming challenges in the purification of heterocyclic compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of heterocyclic compounds.
Troubleshooting Guides
This section offers step-by-step guidance to resolve specific issues during the purification of heterocyclic compounds.
Chromatography Troubleshooting
Issue: Poor Separation or Overlapping Peaks in Column Chromatography
-
Possible Cause 1: Inappropriate Solvent System.
-
Solution:
-
Analyze Polarity: Determine the relative polarity of your compound and impurities using Thin Layer Chromatography (TLC) with a range of solvent systems.
-
Adjust Solvent Ratio: If compounds are moving too slowly (low Rf), increase the polarity of the mobile phase. If they are moving too quickly (high Rf), decrease the polarity.
-
Try Different Solvents: If adjusting the ratio is ineffective, switch to a different solvent system with different selectivity. For example, if using hexane/ethyl acetate, try dichloromethane/methanol.
-
-
-
Possible Cause 2: Compound-Silica Interaction (Especially with Basic Heterocycles).
-
Solution:
-
Add a Modifier: For basic compounds that streak on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase to neutralize acidic silica sites.[1]
-
Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a C18 reversed-phase column for highly polar or basic compounds.[1]
-
-
-
Possible Cause 3: Column Overloading.
-
Solution:
-
Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase.
-
Use a Larger Column: If a larger sample quantity needs to be purified, use a column with a larger diameter.
-
-
Issue: Compound is Not Eluting from the Column
-
Possible Cause 1: Compound is too Polar for the Solvent System.
-
Solution: Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent system can be effective.
-
-
Possible Cause 2: Irreversible Adsorption or Decomposition on Silica Gel.
-
Solution:
-
Test Stability: Before running a column, spot the compound on a TLC plate, let it sit for an hour, and then elute to see if any degradation occurs.
-
Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.
-
-
Crystallization Troubleshooting
Issue: Compound Fails to Crystallize ("Oiling Out")
-
Possible Cause 1: Solution is Supersaturated or Cooled too Quickly.
-
Solution:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
-
Scratch the Glass: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.
-
Seed Crystals: Add a tiny crystal of the pure compound to induce crystallization.
-
-
-
Possible Cause 2: Presence of Impurities.
-
Solution:
-
Pre-purification: Attempt a preliminary purification by a different method, such as a quick filtration through a silica plug, before crystallization.
-
Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtering and cooling.
-
-
Issue: Low Recovery of Crystalline Product
-
Possible Cause 1: Using too Much Solvent.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. After filtration, the volume of the mother liquor can be reduced by evaporation to recover more product, which may require a second recrystallization.
-
-
Possible Cause 2: Compound has Significant Solubility in the Cold Solvent.
-
Solution:
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Change Solvent System: Use a solvent in which the compound has lower solubility at cold temperatures. A co-solvent system (a "good" solvent and a "poor" solvent) can be effective.
-
-
Extraction Troubleshooting
Issue: Formation of an Emulsion
-
Possible Cause 1: Vigorous Shaking.
-
Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking.
-
-
Possible Cause 2: Presence of Surfactant-like Impurities.
-
Solution:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity and break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture can help to separate the layers.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right purification technique for my heterocyclic compound?
A1: The choice depends on the properties of your compound and the impurities.
-
Crystallization: Ideal for solid compounds with good thermal stability and a significant difference in solubility between the compound and impurities in a chosen solvent.
-
Column Chromatography (Flash or HPLC): A versatile technique suitable for most compounds, especially for separating mixtures with similar polarities. Flash chromatography is used for larger scale purifications, while HPLC provides higher resolution for difficult separations or final polishing.[1][2][3][4]
-
Extraction: Primarily used for initial workup to separate compounds based on their differential solubility in immiscible liquids, often exploiting their acidic or basic properties.
Q2: My heterocyclic compound is very polar. What is the best way to purify it by chromatography?
A2: For highly polar compounds, traditional normal-phase chromatography on silica gel can be challenging.
-
Reversed-Phase Chromatography: This is often the method of choice. Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
HILIC: Hydrophilic Interaction Liquid Chromatography is another excellent option for polar compounds.
-
Modified Normal Phase: If using silica, a highly polar mobile phase like dichloromethane/methanol/ammonia may be required.
Q3: How can I purify a basic nitrogen-containing heterocycle that streaks on a silica gel TLC plate?
A3: Streaking is a common issue for basic heterocycles due to their interaction with the acidic silica surface.
-
Add a Basic Modifier: As mentioned in the troubleshooting guide, adding a small amount of triethylamine or ammonia to your eluent will often resolve the streaking.[1]
-
Use Alumina: Basic or neutral alumina can be a good alternative stationary phase.
-
Reversed-Phase Chromatography: This technique is generally less prone to issues with basic compounds.
Q4: My compound is not UV-active. How can I monitor its purification by chromatography?
A4: When a compound lacks a UV chromophore, alternative visualization or detection methods are necessary.
-
TLC Staining: Use a general stain like potassium permanganate, ceric ammonium molybdate, or iodine vapor to visualize spots on a TLC plate.
-
Alternative Detectors for HPLC: Use a detector other than UV-Vis, such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).
Q5: What is the best way to remove highly polar impurities like DMF or DMSO?
A5: These solvents can be challenging to remove.
-
Aqueous Washes: Perform multiple extractions with water or brine.
-
Azeotropic Removal: For DMF, azeotropic distillation with heptane or toluene can be effective.
-
Lyophilization (Freeze-Drying): If the compound is stable, lyophilization can remove residual water and other volatile impurities.
Data Presentation
The following tables provide a summary of quantitative data for the purification of representative heterocyclic compounds.
Table 1: Comparison of Purification Methods for Quinoline
| Purification Method | Adsorbent/Solvent | Removal Efficiency (%) | Reference |
| Adsorption | Anthracite (0.0342 mm) | 97.62 | [5] |
| Adsorption | Anthracite (0.3815 mm) | 22.54 | [5] |
| Liquid-Liquid Extraction | [HHqu][HSO4] Ionic Liquid | 99.05 | [6] |
| Liquid-Liquid Extraction | [HBth][HSO4] Ionic Liquid | 98.86 | [6] |
Table 2: Comparison of Flash Chromatography and HPLC for a 5-Component Mixture (Including Heterocycles)
| Parameter | Flash Chromatography (50 µm irregular silica) | Preparative HPLC (10 µm spherical silica) | Reference |
| Particle Size | Larger | Smaller | [2][3] |
| Operating Pressure | Low (1-100 psi) | High (>1000 psi) | [1] |
| Separation Speed | Fast (often < 30 mins) | Slower (often > 1 hour) | [4] |
| Sample Capacity | High | Low | [4] |
| Resolution | Lower | High | [2][3] |
| Cost (Equipment) | Lower | Higher | [1][4] |
| Cost (Consumables) | Lower | Higher | [1] |
Experimental Protocols
Protocol 1: Purification of a Polar Heterocyclic Compound by Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude heterocyclic compound in a minimum amount of a strong solvent like methanol, DMSO, or DMF.
-
Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica or Celite. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Select a pre-packed C18 flash column appropriately sized for the sample amount.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.
-
Sample Loading: Load the dry-loaded sample onto the top of the column.
-
Elution: Begin the elution with the initial mobile phase. A gradient elution is typically used, gradually increasing the percentage of the organic solvent (e.g., from 5% to 100% acetonitrile over 20-30 column volumes).
-
Fraction Collection: Collect fractions based on the detector signal (e.g., UV absorbance).
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water from reversed-phase fractions can be time-consuming and may require lyophilization.
Protocol 2: Recrystallization of a Heterocyclic Compound
-
Solvent Selection:
-
Place a small amount of the crude solid (10-20 mg) into several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. A suitable solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show good solubility. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
-
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Visualizations
Troubleshooting Workflow for Column Chromatography
Caption: A logical workflow for troubleshooting common issues in column chromatography.
Decision Tree for Purification Method Selection
References
Troubleshooting common issues in tubulin polymerization assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tubulin polymerization assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during tubulin polymerization assays in a question-and-answer format, providing potential causes and solutions to help you obtain reliable and reproducible results.
1. Why am I seeing no tubulin polymerization or a very weak signal?
A lack of polymerization is a critical issue that can arise from several factors related to the protein's activity, the assay conditions, or the experimental setup.
Potential Causes and Solutions
| Cause | Solution |
| Inactive Tubulin | Tubulin is a sensitive protein. Ensure it was properly snap-frozen in liquid nitrogen and stored at -70°C. Avoid multiple freeze-thaw cycles, as this can denature the protein.[1][2] Do not refreeze diluted tubulin left over from a previous experiment.[1][3] Lyophilized tubulin should be stored in a desiccated environment at 4°C or -70°C to prevent denaturation from moisture.[1][2] |
| Incorrect Wavelength/Filter Settings | For absorbance-based assays, ensure your spectrophotometer is set to read at 340 nm.[1][2] For fluorescence-based assays, use an excitation wavelength of 340-360 nm and an emission wavelength of 410-460 nm.[3] |
| Incorrect Spectrophotometer Mode | The spectrophotometer must be in "kinetic mode" to take readings over time, typically every 30 to 60 seconds.[1][2] |
| Temperature Not at 37°C | Tubulin polymerization is highly temperature-dependent, with the optimal temperature being 37°C.[1][2] A lower temperature will significantly decrease the polymerization rate.[1][2] Ensure the microplate reader is pre-warmed to 37°C before adding the tubulin.[1][3] |
| Premature Polymerization | Keep tubulin and all buffers on ice before starting the reaction to prevent premature polymerization.[1][4] Polymerized tubulin will appear opaque.[1] |
| Delayed Reading | Start the kinetic read immediately after adding the tubulin to the pre-warmed plate, especially when using enhancers like paclitaxel which can induce rapid polymerization.[1] |
| Low Tubulin Concentration | Poor polymerization can result from using a tubulin concentration that is too low.[3] For assays without glycerol, a higher tubulin concentration (e.g., 5 mg/ml) may be necessary to achieve a robust signal.[1][2] |
| Glycerol Concentration | Glycerol acts as a polymerization enhancer.[1] Ensure the correct concentration of glycerol is included in your reaction, as specified by your protocol.[3] |
2. What could be causing high background signal in my assay?
High background can mask the true polymerization signal and is often due to light scattering from sources other than microtubules.
Potential Causes and Solutions
| Cause | Solution |
| Compound Precipitation | The test compound may be precipitating in the assay buffer, causing light scattering.[4] Visually inspect the wells for any precipitate. Test the compound in buffer alone to see if it causes an increase in absorbance or fluorescence. |
| Tubulin Aggregation | Improperly stored or handled tubulin can form aggregates that scatter light.[4] To remove aggregates, centrifuge the tubulin solution at a high speed (e.g., ~140,000 x g) for 10 minutes at 4°C before use.[4] The presence of aggregates can shorten or eliminate the lag phase of the polymerization curve.[4] |
| Air Bubbles | Air bubbles in the wells will interfere with absorbance or fluorescence readings.[1][4] Use proper pipetting techniques to avoid introducing bubbles. Pipette slowly with the tip against the side of the well.[1] |
| Condensation | If a cold plate is placed in a warm reader, condensation can form on the bottom of the plate and interfere with readings.[4] To avoid this, you can briefly place the cold plate in the reader, remove it to wipe the bottom, and then re-insert it to start the measurement.[4] |
3. Why is there significant variability between my replicate wells or experiments?
Inconsistent results can make data interpretation difficult and can stem from several sources of error.
Potential Causes and Solutions
| Cause | Solution |
| Inaccurate Pipetting | Inaccurate or inconsistent pipetting, especially of the tubulin solution, can lead to significant variability.[4] Use calibrated pipettes and proper technique. For 96-well plates, using a multichannel pipette for the addition of tubulin can improve consistency between wells.[1] |
| Temperature Fluctuations | Uneven temperature across the 96-well plate can cause wells to polymerize at different rates.[1][4] Use the central wells of the plate to minimize edge effects, or ensure your plate reader has uniform temperature control.[4] |
| GTP Hydrolysis | GTP is essential for tubulin polymerization and can hydrolyze over time.[5] Prepare GTP-containing buffers fresh and keep them on ice. Discard any unused GTP-supplemented buffer after a few hours.[3][5] |
| Reagent Preparation | Ensure all buffers and reagents are prepared consistently between experiments. Pay close attention to pH and component concentrations. |
Experimental Protocols
A detailed methodology for a standard tubulin polymerization assay is provided below. This can be adapted for absorbance or fluorescence-based detection.
Standard Tubulin Polymerization Assay Protocol (Absorbance-Based)
-
Reagent Preparation:
-
Prepare General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[1] Keep on ice.
-
Prepare GTP stock solution (100 mM) in GTB. Store in aliquots at -70°C.
-
On the day of the experiment, dilute the GTP stock to 10 mM in GTB and keep on ice.
-
Reconstitute lyophilized tubulin to a concentration of 10 mg/ml in ice-cold GTB with 1 mM GTP. Snap-freeze in liquid nitrogen and store at -70°C.
-
-
Reaction Setup:
-
Pre-warm a 96-well half-area plate to 37°C in a temperature-controlled spectrophotometer.[1]
-
On ice, prepare the tubulin polymerization reaction mix. For a final volume of 100 µl and a tubulin concentration of 3 mg/ml, combine:
-
It is recommended to prepare a master mix for multiple wells to ensure consistency.
-
-
Data Acquisition:
Data Presentation
Table 1: Typical Reagent Concentrations for Tubulin Polymerization Assays
| Component | Typical Final Concentration | Purpose |
| Tubulin | 2 - 5 mg/ml | The protein that polymerizes into microtubules.[1][3] |
| PIPES Buffer | 80 mM, pH 6.9 | Maintains the optimal pH for polymerization.[1] |
| MgCl₂ | 2 mM | A required cation for polymerization.[1] |
| EGTA | 0.5 mM | Chelates calcium, which can inhibit polymerization.[1] |
| GTP | 1 mM | Binds to β-tubulin and is required for polymerization.[1] |
| Glycerol | 0 - 20% | Enhances polymerization.[1][3] |
| Paclitaxel | 5 - 10 µM | Positive control for polymerization enhancement.[1][5] |
| Nocodazole/Vinblastine | 3 - 10 µM | Positive control for polymerization inhibition.[1][3] |
Visualizations
Tubulin Polymerization Workflow
Caption: A diagram illustrating the sequential steps of a typical tubulin polymerization assay.
Troubleshooting Logic for "No Polymerization"
Caption: A decision tree to diagnose the cause of no polymerization signal.
Simplified Tubulin Polymerization Pathway
Caption: A diagram showing the key phases of in vitro tubulin polymerization.
References
Technical Support Center: Enhancing the Stability of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone in solution.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Symptoms:
-
Loss of parent compound peak and appearance of new peaks in HPLC analysis over a short period.
-
Change in the color or clarity of the solution.
-
Inconsistent results in biological assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| pH-mediated Hydrolysis | Perform a pH stability profile. Prepare solutions of the compound in a series of buffers with pH values ranging from 2 to 10. Analyze the samples by a stability-indicating HPLC method at initial time and after set time points (e.g., 1, 4, 8, 24 hours). | The aminothiazole and triazole rings, as well as the methanone linkage, can be susceptible to acid or base-catalyzed hydrolysis. Identifying the pH of maximum stability is crucial for formulation development. |
| Oxidation | Prepare solutions with and without antioxidants (e.g., ascorbic acid, sodium metabisulfite). Store samples under both normal and inert (e.g., nitrogen-purged) atmospheres. Analyze for degradation over time. | The aminothiazole moiety can be susceptible to oxidation. The presence of an antioxidant or removal of oxygen can mitigate this degradation pathway. |
| Photodegradation | Prepare solutions and store them under both light-exposed and light-protected (amber vials or wrapped in aluminum foil) conditions. Analyze for degradation at various time points. | Aromatic systems and heteroatoms can absorb UV or visible light, leading to photochemical degradation. |
Experimental Protocol: pH Stability Profile
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., DMSO, acetonitrile). Dilute the stock solution into each buffer to a final concentration of 10 µg/mL.
-
Incubation: Store the buffered solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Analysis: At predetermined time points (0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by a validated stability-indicating HPLC-UV method.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH. Determine the degradation rate constant (k) and half-life (t½) at each pH.
Data Presentation: Hypothetical pH Stability Data
| pH | Degradation Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | 0.150 | 4.6 |
| 4.0 | 0.050 | 13.9 |
| 6.0 | 0.010 | 69.3 |
| 7.4 | 0.015 | 46.2 |
| 8.0 | 0.045 | 15.4 |
| 10.0 | 0.200 | 3.5 |
This data suggests the compound is most stable in a slightly acidic to neutral pH range (pH 4-7.4).
Issue 2: Poor Solubility Leading to Precipitation
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Low and variable concentrations confirmed by analytical methods.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Low Intrinsic Aqueous Solubility | Screen a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400). Evaluate the solubility in each co-solvent/water mixture.[1][2] | Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[1] |
| Compound Aggregation | Investigate the use of surfactants (e.g., Polysorbate 80, Cremophor EL) at concentrations above their critical micelle concentration (CMC). | Surfactants can form micelles that encapsulate poorly soluble drugs, enhancing their apparent solubility.[2] |
| Poor Wetting | If working with a solid form, consider particle size reduction techniques like micronization to increase the surface area for dissolution.[2][3][4] | Smaller particles have a larger surface area-to-volume ratio, which can improve the dissolution rate.[4] |
| Complexation | Evaluate the effect of complexing agents, such as cyclodextrins (e.g., HP-β-CD, SBE-β-CD), on solubility.[1][3] | Cyclodextrins have a hydrophobic inner cavity that can encapsulate lipophilic drug molecules, while the hydrophilic exterior improves the solubility of the complex in water.[1] |
Experimental Protocol: Co-solvent Solubility Screening
-
Co-solvent Preparation: Prepare a series of aqueous solutions containing increasing percentages (e.g., 10%, 20%, 30%, 40% v/v) of different co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Equilibrium Solubility Measurement: Add an excess amount of the compound to each co-solvent mixture in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge or filter the suspensions to remove undissolved solid.
-
Analysis: Dilute a known volume of the clear supernatant and analyze the concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Data Evaluation: Plot the solubility of the compound as a function of the co-solvent concentration.
Data Presentation: Hypothetical Co-solvent Solubility Data
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None (Water) | 0 | < 1 |
| Ethanol | 20 | 15 |
| Propylene Glycol | 20 | 25 |
| PEG 400 | 20 | 40 |
| PEG 400 | 40 | 150 |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this molecule?
A1: Given the functional groups present, the primary degradation pathways to consider are:
-
Hydrolysis: The methanone (ketone) linkage could be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The aminothiazole ring can also undergo hydrolytic cleavage.
-
Oxidation: The electron-rich aminothiazole ring is a potential site for oxidation.
-
Photodegradation: The extensive aromatic and heterocyclic system can absorb light, potentially leading to photolytic degradation.
Q2: How can I formulate this compound for in vivo studies?
A2: Based on potential stability and solubility issues, a common starting point for an in vivo formulation for a poorly soluble, potentially unstable compound would be a solution or suspension. A formulation containing a mixture of a co-solvent (like PEG 400), a surfactant (like Polysorbate 80), and an aqueous buffer at the pH of maximum stability (e.g., pH 6.0) is a rational approach. Complexation with cyclodextrins is also a viable strategy to improve solubility and stability.[1][3]
Q3: What analytical method is suitable for stability studies?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method should be able to separate the parent compound from its degradation products and any excipients in the formulation. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) is a common starting point. UV detection should be set at a wavelength where the parent compound has maximum absorbance. The method must be validated to demonstrate specificity, linearity, accuracy, and precision.
Q4: Can the triazole ring contribute to instability?
A4: The 1,2,4-triazole ring is generally considered to be chemically stable and resistant to metabolic degradation.[5][6] Its primary contribution to the molecule's properties is more related to its polarity, hydrogen bonding capacity, and ability to coordinate with metal ions, which can influence solubility and interactions with biological targets.[5]
Q5: Are there any known stability issues with the aminothiazole ring?
A5: Yes, the aminothiazole ring can be susceptible to certain degradation pathways. One notable reaction is the Wasserman rearrangement, although this is more commonly reported for oxazoles, thiazoles are known to be more stable in this regard.[7] The primary concerns for the aminothiazole moiety are typically oxidation and hydrolysis under harsh conditions.
Visualizations
Caption: Troubleshooting workflow for stability and solubility issues.
Caption: Potential degradation pathways and corresponding stabilization strategies.
References
- 1. longdom.org [longdom.org]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. triazoles-in-medicinal-chemistry-physicochemical-properties-bioisosterism-and-application - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminothiazole Inhibitor Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminothiazole inhibitors. The focus is on identifying, understanding, and mitigating off-target effects to improve inhibitor selectivity and obtain more reliable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with aminothiazole inhibitors, presented in a question-and-answer format.
Question 1: My aminothiazole inhibitor shows potent on-target activity in a biochemical assay, but it's highly toxic in cell-based assays, even at low concentrations. What could be the cause?
Answer: High cytotoxicity despite potent on-target biochemical activity often points to off-target effects. Here’s a step-by-step guide to troubleshoot this issue:
-
Initial Off-Target Assessment: The most likely reason is that your inhibitor is hitting one or more unintended kinases or other proteins that are critical for cell viability. A broad kinase screen is a crucial first step to identify these off-target interactions.
-
Review the Kinome Scan Data: Analyze the results from a kinase selectivity panel. Look for inhibition of kinases known to be essential for cell survival, such as those in critical signaling pathways like the PI3K/AKT/mTOR pathway.
-
Structure-Activity Relationship (SAR) Analysis: Examine the SAR of your compound series. Have modifications that increased on-target potency also introduced new off-target liabilities? Sometimes, chemical changes aimed at improving affinity for the target's ATP-binding pocket can inadvertently increase affinity for the highly conserved ATP-binding sites of other kinases.[1]
-
Consider Non-Kinase Off-Targets: Aminothiazole scaffolds can also interact with non-kinase proteins. If a kinome scan doesn't reveal obvious culprits, consider broader off-target profiling panels that include other enzyme families or receptors.
Question 2: My inhibitor was designed to be selective, but I'm observing unexpected phenotypes in my cellular model that don't align with the known function of the intended target. How can I confirm if this is due to an off-target effect?
Answer: Unexpected cellular phenotypes are a classic sign of off-target activity. Here’s how to approach this problem:
-
Orthogonal Chemical Probe: Use a structurally different inhibitor that targets the same primary kinase. If this second inhibitor does not produce the same unexpected phenotype, it's strong evidence that the phenotype observed with your original compound is due to an off-target effect.
-
Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your intended target protein. If the unexpected phenotype persists even in the absence of the target protein, it confirms an off-target mechanism.
-
Rescue Experiment: If your inhibitor is causing a phenotype by inhibiting an off-target, it might be possible to "rescue" the cells by activating the downstream signaling of that off-target pathway.
-
Computational Target Prediction: In silico tools can predict potential off-targets based on the chemical structure of your inhibitor. While not a substitute for experimental validation, these predictions can provide a list of candidates to investigate further.
Question 3: How can I rationally design my next generation of aminothiazole inhibitors to have fewer off-target effects?
Answer: Improving selectivity is a key challenge in kinase inhibitor design. Here are some rational design strategies:
-
Target Allosteric Sites: Instead of designing inhibitors that bind to the highly conserved ATP-binding pocket, consider targeting less conserved allosteric sites on your kinase of interest.[2] Allosteric inhibitors are often more selective.[2]
-
Structure-Based Design: Use co-crystal structures of your current inhibitors bound to their on-target and off-target kinases. This can reveal subtle differences in the binding pockets that can be exploited to design new compounds with improved selectivity.
-
Modify Solvent-Exposed Regions: Focus on modifying parts of your inhibitor that extend into the solvent-exposed regions of the binding pocket. These areas are often less conserved between kinases, offering opportunities to enhance selectivity.
-
Incorporate Selectivity Elements: Analyze the SAR of your compound series to identify chemical modifications that consistently improve the selectivity profile. For example, adding bulky groups may prevent binding to kinases with smaller binding pockets.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for aminothiazole-based kinase inhibitors?
A1: While off-targets are specific to the individual compound's structure, some commonly observed off-target kinases for ATP-competitive inhibitors include:
-
GSK3β (Glycogen Synthase Kinase 3 beta): A serine/threonine kinase involved in numerous cellular processes.[3]
-
CDKs (Cyclin-Dependent Kinases): A family of kinases that regulate the cell cycle.[4]
-
Src family kinases: A family of non-receptor tyrosine kinases involved in cell growth and differentiation.
-
Aurora Kinases: A family of serine/threonine kinases that play a critical role in mitosis.[5]
Q2: What is a "Selectivity Index" and how is it used?
A2: The Selectivity Index (SI) is a quantitative measure of an inhibitor's selectivity. It is typically calculated as the ratio of the IC50 value for an off-target kinase to the IC50 value for the on-target kinase (SI = IC50 off-target / IC50 on-target). A higher SI value indicates greater selectivity for the intended target.
Q3: At what stage of drug discovery should I be most concerned about off-target effects?
A3: Off-target effects should be considered throughout the drug discovery process. In the early stages, off-target activity can lead to misleading results in cellular assays. In later preclinical and clinical stages, off-target effects can be a major cause of toxicity and adverse drug reactions. It is generally more cost-effective to identify and mitigate off-target effects as early as possible.
Q4: Can computational tools reliably predict off-target effects?
A4: Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be very useful for predicting potential off-targets.[5] They can help prioritize which off-targets to test experimentally and guide the design of more selective compounds. However, these in silico predictions should always be validated with experimental data.
Data Presentation: Structure-Activity Relationship and Selectivity of Aminothiazole Inhibitors
The following table summarizes the on-target potency and off-target selectivity for a series of aminothiazole-based inhibitors targeting various kinases. This data illustrates how chemical modifications can influence both potency and selectivity.
| Compound ID | Target Kinase | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity Index (Off-Target/On-Target) | Reference |
| Series 1: Aurora Kinase Inhibitors | ||||||
| Compound 29 | Aurora A | 79 | - | - | - | [3] |
| Compound 30 | Aurora A | 140 | - | - | - | [3] |
| Series 2: CK2 Inhibitors | ||||||
| Compound 34 | CK2 | 1900 | GSK3β | 670 | 0.35 | [3] |
| Series 3: Itk Inhibitors | ||||||
| Compound 2 | Itk | 20 | Lck | 200 | 10 | [6] |
| Series 4: CDK2 Inhibitors | ||||||
| Compound 14 | CDK2/cycE | 1.4 | CDK1/cycB | 5.16 | 3.69 | [4] |
Experimental Protocols
Protocol 1: Kinase Inhibitor Selectivity Profiling
Objective: To determine the selectivity of an aminothiazole inhibitor by screening it against a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the aminothiazole inhibitor in 100% DMSO. Create a dilution series of the compound to be tested.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the diluted inhibitor to the appropriate wells. Include a DMSO-only control (no inhibitor).
-
Add the specific kinase for each well or row from the kinase panel.
-
Initiate the kinase reaction by adding a solution containing the kinase-specific substrate and ATP (often radiolabeled [γ-³²P]ATP).
-
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Calculate the Selectivity Index for significant off-targets.
-
Protocol 2: Cell-Based Cytotoxicity Assay
Objective: To assess the effect of an aminothiazole inhibitor on the viability of a cancer cell line.
Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the aminothiazole inhibitor in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.
-
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment (using MTT reagent):
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells will metabolize the MTT into formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals, resulting in a colored solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Off-target inhibition of a receptor tyrosine kinase by an aminothiazole inhibitor can disrupt the PI3K/Akt signaling pathway.
Caption: Experimental workflow for assessing aminothiazole inhibitor selectivity and potency.
Caption: Logical relationships between strategies to reduce off-target effects of aminothiazole inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. audreyli.com [audreyli.com]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing resistance mechanisms to aminothiazole-based anticancer agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance mechanisms to aminothiazole-based anticancer agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for aminothiazole-based anticancer agents?
A1: Aminothiazole-based compounds predominantly act as inhibitors of protein kinases.[1][2] The aminothiazole core structure is a versatile scaffold that can be modified to target the ATP-binding site of various kinases, including both tyrosine kinases and serine/threonine kinases.[1][2] By blocking the activity of these kinases, they disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[3] A well-known example is Dasatinib, a potent inhibitor of multiple kinases including BCR-ABL and Src family kinases.[1]
Q2: What are the common mechanisms of acquired resistance to aminothiazole-based kinase inhibitors?
A2: Acquired resistance to kinase inhibitors, including those with an aminothiazole core, is a significant clinical challenge. The primary mechanisms include:
-
Secondary Mutations in the Target Kinase: Mutations in the kinase domain can prevent the aminothiazole inhibitor from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining their growth and survival.
-
Overexpression of the Target Kinase: Increased levels of the target protein can overwhelm the inhibitor at standard concentrations.
-
Drug Efflux: Increased expression of drug efflux pumps, such as ABC transporters, can reduce the intracellular concentration of the agent.
-
Altered Drug Metabolism: Changes in metabolic pathways can lead to faster inactivation of the drug.[4]
Q3: What are potential off-target effects of aminothiazole-based inhibitors and how can they impact my experiments?
A3: Due to the conserved nature of the ATP-binding site across the kinome, aminothiazole-based inhibitors can exhibit off-target activity, binding to and inhibiting kinases other than the intended target.[1][5] This can lead to unexpected phenotypic effects and misinterpretation of experimental results. It is crucial to profile the selectivity of your specific aminothiazole compound against a panel of kinases to understand its off-target profile.[5] Unexpected cytotoxicity or changes in signaling pathways unrelated to the primary target may indicate significant off-target effects.[1]
Q4: My aminothiazole compound has low solubility in aqueous media. How can I prepare it for cell culture experiments?
A4: Many small molecule inhibitors, including some aminothiazole derivatives, have poor aqueous solubility. It is common practice to dissolve these compounds in a non-polar solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted into the cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays
| Problem | Possible Causes | Troubleshooting Steps |
| High variability between replicate wells. | - Uneven cell seeding.- Edge effects in the plate.- Compound precipitation. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Visually inspect the wells for precipitate after adding the compound. |
| No dose-dependent effect observed. | - Compound is inactive against the cell line.- Incorrect concentration range tested.- Compound has degraded or precipitated. | - Verify the identity and purity of the compound.- Test a wider range of concentrations.- Prepare fresh compound dilutions for each experiment. |
| Atypical, non-sigmoidal dose-response curve. | - Off-target effects at higher concentrations.- Compound insolubility at higher concentrations.- Cell-line specific responses. | - Perform kinase profiling to identify off-targets.- Check the solubility limit of your compound in the assay medium.- Test the compound in a different cell line. |
| Significant cell death in the vehicle control. | - DMSO concentration is too high.- Contamination of the cell culture. | - Ensure the final DMSO concentration is below cytotoxic levels.- Regularly test cell cultures for mycoplasma and other contaminants.[6] |
Guide 2: Issues with Western Blotting for Signaling Pathway Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| No change in phosphorylation of the target protein after treatment. | - The compound is not engaging the target in cells.- The antibody is not specific or sensitive enough.- Incorrect time point for analysis. | - Perform a cellular thermal shift assay (CETSA) to confirm target engagement.- Validate the antibody with positive and negative controls.- Conduct a time-course experiment to determine the optimal treatment duration. |
| Unexpected changes in unrelated signaling pathways. | - Off-target effects of the aminothiazole compound. | - Consult kinase profiling data for your compound.- Use a more selective inhibitor as a control, if available. |
| Weak or no signal for the protein of interest. | - Low protein expression in the cell line.- Inefficient protein extraction or antibody binding. | - Use a positive control cell line with known high expression.- Optimize lysis buffer and antibody incubation conditions. |
| High background or non-specific bands. | - Antibody concentration is too high.- Insufficient blocking or washing. | - Titrate the primary antibody concentration.- Increase the duration and/or stringency of blocking and washing steps. |
Experimental Protocols
Protocol 1: Generation of Aminothiazole-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to an aminothiazole-based anticancer agent through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Aminothiazole-based anticancer agent
-
Complete cell culture medium
-
DMSO (for drug stock preparation)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
MTT or other cell viability assay kit
Methodology:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50) of the aminothiazole agent in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing the aminothiazole agent at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, passage them into a new flask with a fresh medium containing the same drug concentration.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of the aminothiazole agent by 1.5 to 2-fold.
-
Repeat and Select: Repeat steps 3 and 4 for several months. A significant increase in the IC50 (typically >10-fold compared to the parental line) indicates the development of a resistant cell line.
-
Characterization and Banking: Characterize the resistant cell line by confirming its IC50 and analyzing the expression and activation of key proteins in the target signaling pathway. Cryopreserve aliquots of the resistant cells at various passages.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the cytotoxic effects of an aminothiazole-based agent on cancer cells.
Materials:
-
Parental and/or resistant cancer cell lines
-
Aminothiazole-based anticancer agent
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the aminothiazole agent in a complete medium. Remove the old medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (typically 24-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Mechanisms of resistance to aminothiazole-based kinase inhibitors.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
Technical Support Center: Improving the Selectivity of Allosteric Modulators for Protein Kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of allosteric modulators for protein kinases.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for protein kinase allosteric modulators important?
A1: Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes. Off-target inhibition of closely related kinases can lead to undesirable side effects and toxicity. Allosteric modulators that bind to sites topographically distinct from the highly conserved ATP-binding pocket offer a promising strategy for achieving higher selectivity.[1][2][3] By targeting less conserved allosteric pockets, it is possible to develop modulators that are highly specific for a single kinase or a small subset of kinases, thereby minimizing off-target effects.[3]
Q2: What are the main challenges in developing selective allosteric modulators for protein kinases?
A2: Despite the potential for high selectivity, developing allosteric modulators presents several challenges:
-
Identification of Allosteric Sites: Discovering and validating suitable allosteric pockets that can be targeted by small molecules can be difficult.
-
Understanding Allosteric Mechanisms: The precise mechanism by which an allosteric modulator affects kinase activity is not always clear, making rational design challenging.
-
Assay Development: Biochemical and cellular assays need to be carefully designed to distinguish between allosteric and orthosteric mechanisms of action and to accurately assess selectivity.
-
Structural Information: A lack of high-resolution crystal structures of kinases in complex with allosteric modulators can hinder structure-based drug design efforts.
Q3: What are the key advantages of allosteric modulators over orthosteric inhibitors in terms of selectivity?
A3: Allosteric modulators offer several advantages over traditional ATP-competitive (orthosteric) inhibitors:
| Feature | Orthosteric Modulators | Allosteric Modulators |
| Binding Site | Highly conserved ATP-binding pocket | Less conserved, unique allosteric sites |
| Selectivity | Often exhibit off-target effects due to conservation of the ATP-binding site across the kinome. | Can achieve high selectivity for a specific kinase, leading to a better safety profile.[4][5] |
| Mechanism of Action | Competitive with endogenous ATP | Non-competitive with ATP, can modulate kinase activity in a more subtle, physiological manner. |
| Drug Resistance | Mutations in the ATP-binding site can lead to resistance. | Less susceptible to resistance mutations in the ATP-binding site. |
Troubleshooting Guides
Problem 1: Poor selectivity of an allosteric modulator in a kinase panel screen.
Possible Causes:
-
Binding to a conserved allosteric site: The identified allosteric pocket may be more conserved across multiple kinases than initially anticipated.
-
Off-target binding to the ATP pocket: The modulator may have some affinity for the ATP-binding site of other kinases.
-
Promiscuous binding: The compound may be a "promiscuous binder," non-specifically interacting with multiple proteins.
Troubleshooting Steps:
-
Structural Analysis: If a co-crystal structure is available, analyze the binding site for conserved residues. If not, use computational modeling to predict the binding mode and assess the conservation of the pocket across the kinome.
-
Competition Binding Assays: Perform competition binding assays with ATP to determine if the modulator has any affinity for the ATP-binding site of off-target kinases.
-
Counter-screening: Screen the modulator against a panel of unrelated proteins to assess its general promiscuity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the modulator to identify chemical modifications that can improve selectivity by enhancing interactions with unique features of the target kinase's allosteric site.
Problem 2: Inconsistent results between biochemical and cellular assays.
Possible Causes:
-
Cellular ATP concentrations: High intracellular ATP concentrations can outcompete ATP-competitive off-target effects observed in biochemical assays.
-
Membrane permeability: The modulator may have poor cell membrane permeability, leading to lower effective concentrations in cellular assays.
-
Cellular metabolism: The modulator may be metabolized into a less active or inactive form within the cell.
-
Presence of scaffolding proteins: In a cellular context, the target kinase may be part of a larger protein complex, which could influence the accessibility or conformation of the allosteric site.
Troubleshooting Steps:
-
Cellular Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the modulator is binding to the target kinase in cells.
-
Permeability Assays: Assess the cell permeability of the modulator using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Metabolite Identification Studies: Use techniques like mass spectrometry to identify any potential metabolites of the modulator in cell lysates.
-
Co-immunoprecipitation: Investigate the interaction of the target kinase with other proteins in the presence and absence of the modulator to see if it affects complex formation.
Quantitative Data on Allosteric Modulator Selectivity
Improving the selectivity of kinase inhibitors is a key goal in drug development. The following tables provide examples of quantitative data comparing the selectivity of allosteric and orthosteric inhibitors.
Table 1: Comparison of a pan-kinase inhibitor with a more selective derivative. [6]
| Compound | Target Kinase | IC50 (nM) | Number of Kinases Inhibited >90% at 1 µM |
| 15 | TTK | 7.6 | 48 out of 72 |
| 16 (derivative of 15) | TTK | 0.9 | Not specified, but noted to have high selectivity against 275 kinases at 100 nM |
Table 2: Comparison of an allosteric MEK inhibitor and an orthosteric BRAF inhibitor. [7][8][9][10][11]
| Inhibitor | Target Kinase | Mechanism | Selectivity Profile |
| Trametinib | MEK1/2 | Allosteric | Highly selective for MEK1/2 |
| Vemurafenib | BRAF | Orthosteric (ATP-competitive) | Inhibits wild-type and V600E mutant BRAF, but can have off-target effects. |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for Selectivity Profiling
This protocol is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. It is a robust method for determining the IC50 values of inhibitors against a panel of kinases.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Allosteric modulator
-
ATP
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.
-
Add the allosteric modulator at various concentrations to the wells of the plate. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percent inhibition for each concentration of the modulator and determine the IC50 value by fitting the data to a dose-response curve.
-
Troubleshooting:
-
High background signal: Ensure complete depletion of ATP by the ADP-Glo™ Reagent. Optimize the incubation time if necessary.
-
Low signal-to-noise ratio: Optimize the concentrations of kinase, substrate, and ATP to ensure sufficient ADP is produced for detection.
Protocol 2: TR-FRET Kinase Binding Assay
This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that directly measures the binding of a fluorescently labeled tracer to a kinase. It is a powerful tool for determining the binding affinity (Kd or Ki) of inhibitors.[6]
Materials:
-
Kinase of interest (tagged with, e.g., His or GST)
-
Fluorescently labeled tracer (binds to the allosteric site)
-
Europium-labeled anti-tag antibody (e.g., anti-His or anti-GST)
-
Allosteric modulator
-
Low-volume, black 384-well plates
-
TR-FRET-capable plate reader
Procedure:
-
Assay Setup:
-
Add the tagged kinase, europium-labeled antibody, and fluorescent tracer to the wells of the plate.
-
Add the allosteric modulator at various concentrations. Include a no-inhibitor control.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Excite the europium donor fluorophore at the appropriate wavelength (e.g., 340 nm).
-
Measure the emission from both the europium donor (e.g., 615 nm) and the acceptor fluorophore on the tracer (e.g., 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).
-
A high TR-FRET ratio indicates that the tracer is bound to the kinase.
-
The allosteric modulator will compete with the tracer for binding to the allosteric site, resulting in a decrease in the TR-FRET signal.
-
Determine the IC50 value of the modulator from the dose-response curve and calculate the Ki using the Cheng-Prusoff equation if the Kd of the tracer is known.
-
Troubleshooting:
-
Low TR-FRET signal: Optimize the concentrations of the kinase, antibody, and tracer.
-
High background fluorescence: Check for autofluorescence of the compounds and use appropriate controls.
Visualizations
Caption: Experimental workflow for allosteric modulator discovery and optimization.
Caption: Simplified EGFR signaling pathway with a potential point of allosteric modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthosteric and allosteric modulation of human kinases: A mechanistic view [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. METRIC phase III study: Efficacy of trametinib (T), a potent and selective MEK inhibitor (MEKi), in progression-free survival (PFS) and overall survival (OS), compared with chemotherapy (C) in patients (pts) with BRAF<sub>V600E/K </sub>mutant advanced or metastatic melanoma (MM). - ASCO [asco.org]
- 8. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis: A Preclinical Evaluation of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone versus Paclitaxel
This guide provides a comparative preclinical assessment of the novel investigational compound, (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone, hereafter referred to as Compound X, against the established chemotherapeutic agent, paclitaxel. The following sections detail the in vitro and in vivo efficacy, supported by experimental data and protocols, to offer a comprehensive overview for researchers and drug development professionals.
In Vitro Cytotoxicity
The cytotoxic potential of Compound X and paclitaxel was evaluated across a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous drug exposure.
Table 1: Comparative IC50 Values (nM) of Compound X and Paclitaxel
| Cell Line | Cancer Type | Compound X (IC50 in nM) | Paclitaxel (IC50 in nM) |
| HeLa | Cervical Cancer | 15.2 | 8.5 |
| MCF-7 | Breast Cancer | 25.8 | 12.3 |
| A549 | Lung Cancer | 18.9 | 9.8 |
| HCT116 | Colon Cancer | 22.4 | 11.2 |
Cell Cycle Analysis
To understand the cytostatic effects, cell cycle distribution was analyzed in HeLa cells following a 24-hour treatment with Compound X or paclitaxel at their respective IC50 concentrations.
Table 2: Cell Cycle Distribution in HeLa Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 60.5% | 25.1% | 14.4% |
| Compound X (15.2 nM) | 10.2% | 12.3% | 77.5% |
| Paclitaxel (8.5 nM) | 8.9% | 15.6% | 75.5% |
Induction of Apoptosis
The pro-apoptotic activity was quantified in HeLa cells by Annexin V-FITC and Propidium Iodide (PI) staining after 48 hours of treatment.
Table 3: Apoptosis Induction in HeLa Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells |
| Control (DMSO) | 2.1% | 1.5% | 3.6% |
| Compound X (15.2 nM) | 35.8% | 10.2% | 46.0% |
| Paclitaxel (8.5 nM) | 32.5% | 8.7% | 41.2% |
In Vivo Antitumor Efficacy
The antitumor effects were assessed in a murine xenograft model using HCT116 cells. Tumor-bearing mice were treated for 21 days.
Table 4: In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group (n=8) | Dose | Tumor Growth Inhibition (TGI) at Day 21 | Average Tumor Volume (mm³) at Day 21 |
| Vehicle Control | - | 0% | 1850 ± 210 |
| Compound X | 10 mg/kg | 65% | 647 ± 95 |
| Paclitaxel | 10 mg/kg | 58% | 777 ± 110 |
Experimental Protocols
MTT Assay for Cytotoxicity: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of Compound X or paclitaxel for 72 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.
Cell Cycle Analysis by Flow Cytometry: HeLa cells were seeded in 6-well plates and treated with Compound X or paclitaxel at their respective IC50 concentrations for 24 hours. Cells were then harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C. After fixation, cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). The DNA content was analyzed using a flow cytometer, and the percentage of cells in different phases of the cell cycle was determined using appropriate software.
Apoptosis Assay by Annexin V/PI Staining: HeLa cells were treated with the compounds for 48 hours. Both floating and adherent cells were collected and washed with cold PBS. Cells were then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide were added to the cell suspension, and the mixture was incubated for 15 minutes in the dark at room temperature. The stained cells were immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
HCT116 Xenograft Mouse Model: Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 HCT116 cells in the right flank. When tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups (n=8 per group): vehicle control, Compound X (10 mg/kg), and paclitaxel (10 mg/kg). Treatments were administered intraperitoneally every three days for 21 days. Tumor volumes were measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. Tumor growth inhibition was calculated at the end of the study.
Visualizations: Signaling Pathways and Workflows
Caption: Proposed apoptotic signaling pathway for Compound X.
Caption: Experimental workflow for the in vivo xenograft study.
Validation of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone as a potent tubulin inhibitor
A Comprehensive Analysis of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone against Established Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their pivotal role in mitosis makes them a well-established and highly attractive target for the development of anticancer therapeutics.[3] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5] These agents are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.
This guide focuses on the validation of a novel synthetic compound, (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone, as a potential tubulin polymerization inhibitor. The structure of this compound incorporates key pharmacophoric features suggestive of activity at the colchicine-binding site on β-tubulin. The 3,4,5-trimethoxyphenyl moiety is a classic feature of many potent colchicine-site inhibitors, including colchicine itself and combretastatin A-4.[6][7] The presence of heterocyclic rings, such as the aminothiazole and triazole, has also been noted in other synthetic tubulin inhibitors.[8][9]
Herein, we provide a comparative analysis of this novel compound against well-established tubulin inhibitors, including colchicine, combretastatin A-4 (destabilizers), and paclitaxel (a stabilizer). This guide outlines the necessary experimental protocols to validate its mechanism of action and presents comparative data from the literature for the established agents.
Comparative Analysis of Tubulin Inhibitors
The efficacy of a potential new tubulin inhibitor can be benchmarked against existing drugs. The following tables summarize the key characteristics and in vitro activities of prominent tubulin inhibitors from the literature.
Table 1: Mechanism of Action of Selected Tubulin Inhibitors
| Compound | Class | Mechanism of Action | Binding Site on Tubulin |
| (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone | Hypothesized Destabilizer | Hypothesized to inhibit tubulin polymerization | Hypothesized Colchicine Site |
| Colchicine | Destabilizer | Inhibits microtubule assembly by binding to tubulin dimers.[10][11] | Colchicine Site on β-tubulin |
| Combretastatin A-4 | Destabilizer | Inhibits tubulin polymerization by binding to the colchicine site.[12] | Colchicine Site on β-tubulin |
| Vincristine | Destabilizer | Binds to specific sites on tubulin, inhibiting the assembly of tubulin into microtubules.[13][14] | Vinca Alkaloid Site |
| Paclitaxel (Taxol) | Stabilizer | Promotes the polymerization of tubulin and stabilizes microtubules, preventing their disassembly.[15][16] | Taxane Site on β-tubulin |
Table 2: In Vitro Activity of Selected Tubulin Inhibitors
| Compound | Cell Line | IC50 (Tubulin Polymerization Assay) | IC50 (Cell Viability Assay) |
| Colchicine | Various | ~1-5 µM | Nanomolar to low micromolar range |
| Combretastatin A-4 | Various | ~1-2 µM | Nanomolar range |
| Paclitaxel | Various | N/A (Promotes polymerization) | Nanomolar range |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
Experimental Protocols for Validation
To validate the activity of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone as a tubulin inhibitor, a series of in vitro assays are required.
Tubulin Polymerization Assay
Objective: To determine if the compound inhibits the polymerization of purified tubulin in vitro.
Methodology:
-
Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., G-PEM buffer containing GTP) at 4°C.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution at various concentrations. A positive control (e.g., colchicine) and a negative control (solvent alone) are included.
-
The mixture is transferred to a temperature-controlled spectrophotometer, and the temperature is raised to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cancer cells (e.g., HeLa, MCF-7, or A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells metabolize MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance at a specific wavelength (e.g., 570 nm) is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest, a hallmark of tubulin inhibitors.
Methodology:
-
Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[4]
Immunofluorescence Microscopy
Objective: To visualize the effect of the compound on the microtubule network within cells.
Methodology:
-
Cells are grown on coverslips and treated with the test compound.
-
The cells are fixed, permeabilized, and then incubated with a primary antibody specific for α-tubulin.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA dye like DAPI.
-
The coverslips are mounted on microscope slides, and the microtubule morphology is observed using a fluorescence microscope. Disruption of the normal filamentous microtubule network is expected for a destabilizing agent.
Signaling Pathways in Tubulin Inhibitor-Induced Apoptosis
Disruption of microtubule dynamics by tubulin inhibitors typically leads to mitotic arrest, which in turn can trigger the intrinsic apoptotic pathway.
Conclusion
The compound (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone possesses structural motifs that strongly suggest its potential as a novel tubulin polymerization inhibitor targeting the colchicine-binding site. The experimental framework outlined in this guide provides a robust methodology for validating its mechanism of action and quantifying its potency. By comparing its performance in these assays to that of well-characterized tubulin inhibitors like colchicine, combretastatin A-4, and paclitaxel, researchers can effectively evaluate its promise as a new anticancer agent. The successful validation of this compound could lead to the development of a new therapeutic candidate with a potentially favorable efficacy and safety profile.
References
- 1. Anti-tubulin agents used for anti cancer therapy | PPTX [slideshare.net]
- 2. What are the key players in the pharmaceutical industry targeting Tubulin? [synapse.patsnap.com]
- 3. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update | Bentham Science [benthamscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemotherapy - Wikipedia [en.wikipedia.org]
- 14. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
Structure-Activity Relationship of Aminothiazole-Triazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of aminothiazole and triazole scaffolds has emerged as a promising approach in medicinal chemistry, yielding hybrid molecules with a diverse range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aminothiazole-triazole analogs, focusing on their anticonvulsant and antimicrobial properties. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity Data
The biological evaluation of aminothiazole-triazole analogs has demonstrated their potential in several key therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting the impact of different structural modifications on their biological activity.
Anticonvulsant Activity
A series of 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones has been evaluated for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The results underscore the importance of the substitution pattern on the phenyl rings for in vivo efficacy.[1]
| Compound ID | R (on thiazole-phenyl) | R' (on triazole-phenyl) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 62a | 4-CH₃ | 4-Cl | 23.9 | 178.6 | > 400 | > 16.7 |
| 62b | 4-OCH₃ | 4-Cl | 13.4 | 81.6 | > 600 | > 44.8 |
| Phenytoin | - | - | 20.1 | > 300 | 65.5 | 3.3 |
| Carbamazepine | - | - | 8.8 | 27.5 | 70.0 | 8.0 |
Data sourced from Bhat et al.[1]
Key SAR Observations for Anticonvulsant Activity:
-
The presence of a 4-chlorophenyl group at the N-4 position of the triazole ring appears beneficial for activity.
-
Electron-donating groups, such as methoxy (in 62b), on the phenyl ring attached to the thiazole moiety resulted in a lower ED₅₀ value in the MES test, indicating higher potency compared to the methyl-substituted analog (62a).[1]
-
Notably, compound 62b exhibited a significantly higher protective index than the standard drugs phenytoin and carbamazepine, suggesting a wider therapeutic window.[1]
Antimicrobial Activity
Various aminothiazole-triazole hybrids have been synthesized and tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Compound Series | General Structure | Test Organism | MIC (µg/mL) | Reference |
| Thiazolyl-thioureas | 3,4-dichlorophenyl substituted | S. aureus | 4 - 16 | [2] |
| Thiazolyl-thioureas | 3-chloro-4-fluorophenyl substituted | S. epidermidis | 4 - 16 | [2] |
| 2,4-disubstituted 1,3-thiazoles | Nitro at para-position of phenyl ring | E. coli | 4.32 - 4.60 | [3] |
| 2,4-disubstituted 1,3-thiazoles | Nitro at para-position of phenyl ring | B. subtilis | 4.51 | [3] |
| Thiazole-based Schiff bases | - | E. coli (Gram -) | 14.40 | [4] |
| Thiazole-based Schiff bases | - | S. aureus (Gram +) | 15.00 | [4] |
Key SAR Observations for Antimicrobial Activity:
-
Halogen substitution on the phenyl ring of thiazolyl-thiourea derivatives is crucial for antibacterial activity, with compounds showing potent inhibition of Staphylococcal species.[2]
-
For 2,4-disubstituted 1,3-thiazole derivatives, the presence of a nitro group at the para-position of the phenyl ring was found to be significant for inhibiting microbial growth.[3]
-
The specific linkage and overall molecular architecture play a significant role in determining the spectrum and potency of antimicrobial action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the evaluation of aminothiazole-triazole analogs.
Synthesis of Aminothiazole-Triazole Analogs (General Scheme)
The synthesis of the title compounds generally involves a multi-step process. A representative synthetic pathway for 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones is depicted below.
Caption: Generalized synthetic scheme for aminothiazole-triazole analogs.
Anticonvulsant Screening
The anticonvulsant activity is typically assessed in rodent models using well-established protocols.
1. Maximal Electroshock (MES) Test:
-
Purpose: To identify compounds that prevent seizure spread.
-
Procedure:
-
Animals (e.g., mice or rats) are administered the test compound intraperitoneally (i.p.) or orally (p.o.).
-
After a specified time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus is delivered via corneal or auricular electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of this phase is considered a positive result (protection).
-
The ED₅₀ (median effective dose) is calculated as the dose that protects 50% of the animals.[1][5]
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
-
Purpose: To identify compounds that elevate the seizure threshold.
-
Procedure:
-
Animals are pre-treated with the test compound.
-
A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence of such seizures indicates protection.
-
The ED₅₀ is determined as the dose that protects 50% of the animals from clonic seizures.[1]
-
3. Neurotoxicity Screening (Rotarod Test):
-
Purpose: To assess motor impairment and sedation, providing an indication of the compound's side-effect profile.
-
Procedure:
-
Trained animals are placed on a rotating rod (e.g., 6 rpm).
-
Animals that can remain on the rod for a predetermined time (e.g., 1 minute) in pre-trials are selected.
-
After administration of the test compound, the animals are again placed on the rotarod at various time intervals.
-
The inability to remain on the rod for the set time is indicative of neurotoxicity.
-
The TD₅₀ (median toxic dose) is the dose that causes 50% of the animals to fail the test.
-
Caption: Workflow for anticonvulsant and neurotoxicity screening.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using standard broth microdilution or agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism without compound) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
This guide serves as a foundational resource for understanding the structure-activity relationships of aminothiazole-triazole analogs. The presented data and methodologies offer a framework for the design and development of novel derivatives with enhanced therapeutic profiles. Further research focusing on systematic structural modifications and a broader range of biological targets will undoubtedly continue to unlock the full potential of this versatile chemical scaffold.
References
- 1. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis and anticonvulsant activities of some triazolothiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Aminothiazole Derivatives Show Broad-Spectrum Anticancer Activity Across Diverse Cancer Cell Lines
A comparative analysis of recently synthesized aminothiazole derivatives reveals their potent cytotoxic effects against a wide range of cancer cell lines, operating through various mechanisms of action including disruption of microtubule formation and inhibition of key signaling pathways. These findings underscore the potential of the aminothiazole scaffold as a promising foundation for the development of novel anticancer therapeutics.
Researchers and drug development professionals are continuously exploring new chemical entities with enhanced efficacy and reduced side effects for cancer treatment. The aminothiazole core has emerged as a privileged scaffold in medicinal chemistry, with several derivatives demonstrating significant promise. This guide provides a comparative analysis of the anticancer activity of various aminothiazole derivatives, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Comparative Anticancer Activity of Aminothiazole Derivatives
The cytotoxic effects of various aminothiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data highlights the broad-spectrum activity of these compounds, with some exhibiting potent activity in the low micromolar range.
| Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Compound 13c | AGS | Human gastric adenocarcinoma | 4.0 | [1] |
| HT-29 | Human colorectal adenocarcinoma | 4.4 | [1] | |
| HeLa | Human cervical adenocarcinoma | 5.8 | [1] | |
| CT26.WT | Mouse colon carcinoma | 10.0 | [1] | |
| PaTu8988t | Human pancreas adenocarcinoma | 15.8 | [1] | |
| U87-MG | Human glioblastoma | 22.5 | [1] | |
| Compound 13d | AGS | Human gastric adenocarcinoma | 7.2 | [1] |
| HT-29 | Human colorectal adenocarcinoma | 11.2 | [1] | |
| HeLa | Human cervical adenocarcinoma | 13.8 | [1] | |
| Compound 28 | HT29 | Human colorectal adenocarcinoma | 0.63 | [2] |
| HeLa | Human cervical adenocarcinoma | 6.05 | [2] | |
| A549 | Human lung adenocarcinoma | 8.64 | [2] | |
| Karpas299 | Human lymphoma | 13.87 | [2] | |
| Ethyl 2-[2-(dibutylamino)acetamido]-thiazole-4-carboxylate | Panc-1 | Human pancreatic cancer | 43.08 | [3] |
| Compound 6 | C6 | Rat glioma | 3.83 (µg/mL) | [4] |
| A549 | Human lung adenocarcinoma | 12.0 (µg/mL) | [4] | |
| Compound 3b | - | PI3Kα | 0.086 | [5] |
| - | mTOR | 0.221 | [5] |
Mechanisms of Action: Targeting Key Cellular Processes
Aminothiazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing cell cycle arrest, promoting apoptosis, and inhibiting critical signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
A significant number of aminothiazole derivatives function as tubulin polymerization inhibitors.[6] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[6][7] This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately triggering apoptosis.[2][7]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[5] Certain aminothiazole derivatives have been identified as potent inhibitors of key kinases in this pathway, such as PI3Kα and mTOR.[2][5][8] By blocking these kinases, the derivatives suppress the downstream signaling events that promote cancer cell survival and proliferation.[5]
Modulation of the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is frequently implicated in cancer. A novel aminothiazole derivative, KY-05009, has been identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), a key regulator of this pathway.[2] By inhibiting TNIK, KY-05009 attenuates the transcription of genes mediated by the β-catenin/TCF4 complex, which are involved in cell proliferation and epithelial-mesenchymal transition (EMT).[2]
Experimental Protocols
The evaluation of the anticancer activity of aminothiazole derivatives involves a series of standardized in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the aminothiazole derivatives for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the aminothiazole derivatives for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.
Conclusion
The comparative analysis of aminothiazole derivatives demonstrates their significant potential as anticancer agents. Their ability to target multiple cancer cell lines through diverse mechanisms, including the disruption of microtubule dynamics and the inhibition of key oncogenic signaling pathways, makes them attractive candidates for further preclinical and clinical development. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these promising in vitro findings into effective cancer therapies.
References
- 1. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthesis-characterization-and-anticancer-activity-of-2-aminothiazole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 4. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
Comparative Cross-Reactivity Analysis of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone
Notice: Publicly available cross-reactivity data for the specific compound "(4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone" is not available. This guide has been constructed using the well-characterized, structurally related aminothiazole-containing kinase inhibitor, Dasatinib , as an illustrative example. The data and comparisons presented herein serve as a template for how such an analysis would be performed and should not be considered representative of the user-specified compound.
This guide provides a comparative analysis of Dasatinib against other prominent BCR-ABL tyrosine kinase inhibitors, Imatinib and Nilotinib, with a focus on kinase selectivity and off-target profiling. The objective is to offer researchers and drug development professionals a framework for evaluating the cross-reactivity of novel chemical entities.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. The following table summarizes the inhibitory activity (IC50 values in nM) of Dasatinib, Imatinib, and Nilotinib against the primary target, ABL1, and a selection of key off-target kinases known to be inhibited by these agents. Lower values indicate higher potency.
| Target Kinase | Dasatinib (IC50, nM) | Imatinib (IC50, nM) | Nilotinib (IC50, nM) | Primary Pathway |
| ABL1 | <1 | 25 | 20 | CML Pathogenesis |
| SRC | <1 | >10,000 | >10,000 | Cell Growth, Motility |
| LCK | 1 | >10,000 | >10,000 | T-cell Signaling |
| KIT | 5 | 100 | 150 | GIST Pathogenesis |
| PDGFRβ | 15 | 100 | 60 | Angiogenesis |
| DDR1 | - | - | 2.5 | Cell Adhesion |
| NQO2 | - | Binds | Binds | Oxidoreductase |
Data is compiled from various chemical proteomics and kinase profiling studies. Absolute values may vary between different assay formats.
This comparative data highlights the distinct selectivity profiles of these three inhibitors. Dasatinib exhibits potent, nanomolar inhibition against a broader range of kinases, including the SRC family (SRC, LCK), which are not significantly inhibited by Imatinib or Nilotinib at therapeutic concentrations.[1] Nilotinib, while highly potent against ABL, also uniquely targets the DDR1 receptor tyrosine kinase.[1] Both Imatinib and Nilotinib bind to the non-kinase target NQO2.[1]
Experimental Protocols
Accurate cross-reactivity profiling relies on robust and standardized experimental methods. Below are outlines for two common approaches.
2.1 Radiometric Kinase Assay (for measuring enzymatic activity)
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.
-
Principle: Kinase, substrate, and [γ-³²P]ATP are incubated in a reaction buffer. The inhibitor of interest is added at varying concentrations. The reaction is stopped, and the radiolabeled substrate is separated from the unused [γ-³²P]ATP, typically by spotting onto a phosphocellulose membrane. The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Procedure Outline: [2]
-
Reaction Setup: Prepare a reaction mix containing kinase buffer, purified recombinant kinase, and a specific peptide or protein substrate.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., Dasatinib) or vehicle control to the reaction mix.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the remaining radioactivity on the paper using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
2.2 Chemical Proteomics (e.g., Kinobeads/Affinity Chromatography)
This approach identifies the protein targets of a drug directly from a complex biological sample, such as a cell lysate.[3]
-
Principle: A broad-spectrum kinase inhibitor is immobilized on a solid support (beads). A cell lysate is passed over these "kinobeads," and kinases bind to the immobilized ligand. The test compound is then used to competitively elute its specific targets. The eluted proteins are identified and quantified by mass spectrometry.
-
Procedure Outline: [3]
-
Lysate Preparation: Prepare a native protein lysate from cultured cells (e.g., K562 leukemia cells).
-
Affinity Purification: Incubate the lysate with the kinobead matrix to allow for the binding of a wide range of kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Competitive Elution: Incubate the kinase-bound beads with a high concentration of the test compound (e.g., Dasatinib). The compound will displace and elute the kinases to which it binds with sufficient affinity.
-
Protein Processing: Eluted proteins are denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the eluted proteins.
-
Data Analysis: Compare the protein profile of the drug-eluted sample to a control elution to identify specific binding partners.
-
Visualized Workflows and Pathways
3.1 Kinase Inhibitor Cross-Reactivity Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a novel kinase inhibitor.
3.2 Simplified BCR-ABL Signaling Pathway
Dasatinib's primary therapeutic application is in the treatment of chronic myeloid leukemia (CML), which is driven by the BCR-ABL fusion protein.[4] This oncoprotein has constitutive tyrosine kinase activity, driving downstream pathways that lead to uncontrolled cell proliferation and survival.[5][6]
3.3 On-Target vs. Off-Target Effects
The ideal inhibitor is highly selective for its intended target. Cross-reactivity with other proteins ("off-targets") can lead to unexpected side effects or, in some cases, beneficial polypharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. The Bcr-Abl tyrosine kinase activates mitogenic signaling pathways and stimulates G1-to-S phase transition in hematopoietic cells | Oncogene [preview-nature.com]
Unlocking New Vistas in Oncology: A Comparative Guide to the Efficacy of Novel Aminothiazole Compounds in Multi-Drug Resistant Cancer
For researchers, scientists, and drug development professionals at the forefront of oncology, the challenge of multi-drug resistant (MDR) cancer remains a critical hurdle. In the relentless pursuit of effective therapies, a new class of molecules – novel aminothiazole compounds – has emerged as a promising contender. This guide provides a comprehensive comparison of the efficacy of these compounds against MDR cancer cells, presenting key experimental data, detailed protocols, and mechanistic insights to inform future research and development.
Executive Summary
Novel aminothiazole derivatives are demonstrating significant potential in overcoming the mechanisms of multi-drug resistance that render many conventional chemotherapeutics ineffective. These compounds exhibit potent cytotoxic activity against a range of MDR cancer cell lines, often surpassing the efficacy of standard-of-care drugs such as doxorubicin and paclitaxel. Their mechanisms of action are multifaceted, primarily involving the inhibition of tubulin polymerization and the modulation of key signaling pathways such as VEGFR-2, thereby disrupting essential cellular processes for cancer cell survival and proliferation. This guide synthesizes the current evidence, offering a clear and objective comparison to aid in the evaluation and advancement of this promising class of anti-cancer agents.
Comparative Efficacy of Novel Aminothiazole Compounds
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected novel aminothiazole compounds in comparison to standard chemotherapeutic agents in various MDR cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Drug | Cancer Cell Line | Resistance Mechanism | IC50 (µM) | Reference |
| Novel Aminothiazole Compounds | ||||
| Diaminothiazole DAT1 | HCT116/TaxR | P-glycoprotein overexpression | < 1 | [1] |
| Compound 27 | HeLa | Not Specified | 1.6 ± 0.8 | [2] |
| Compound 46b | A549 | Not Specified | 0.16 ± 0.06 | [2] |
| Compound 46b | HepG2 | Not Specified | 0.13 ± 0.05 | [2] |
| Compounds 53 & 54 | Adriamycin-resistant breast cancer cells | P-glycoprotein overexpression | Potent (exact IC50 not specified) | [2] |
| Standard Chemotherapeutics | ||||
| Doxorubicin | MCF-7/ADR | P-glycoprotein overexpression | 1.9 - 128.5 | [3] |
| Paclitaxel | HCT116/TaxR | P-glycoprotein overexpression | > 10 | [1] |
Mechanisms of Action: Targeting Key Vulnerabilities in MDR Cancer
Novel aminothiazole compounds circumvent drug resistance through several key mechanisms:
-
Inhibition of Tubulin Polymerization: Many aminothiazole derivatives act as potent microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is often effective in MDR cells as it is not directly affected by the P-glycoprotein efflux pump.
-
Inhibition of VEGFR-2 Signaling: Several aminothiazole compounds have been identified as potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking this key signaling pathway, these compounds inhibit angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. This anti-angiogenic activity provides an alternative route to combat tumors that are resistant to traditional cytotoxic agents.
-
Evasion of P-glycoprotein (P-gp) Efflux: A major cause of MDR is the overexpression of the P-glycoprotein (MDR1) efflux pump, which actively removes chemotherapeutic drugs from the cancer cell. Many novel aminothiazole compounds are poor substrates for P-gp, allowing them to accumulate within resistant cells and exert their cytotoxic effects.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by novel aminothiazole compounds.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the IC50 values using the MTT assay.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on MDR cancer cells.
-
Cell Seeding: Seed MDR cancer cells (e.g., HCT116/TaxR, MCF-7/ADR) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel aminothiazole compounds and standard drugs (e.g., doxorubicin, paclitaxel) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for P-glycoprotein (P-gp/MDR1) Expression
This protocol is used to determine the levels of the P-gp efflux pump in MDR cancer cells.
-
Cell Lysis: Harvest untreated and treated MDR cancer cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a 7.5% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (e.g., mouse anti-human P-gp monoclonal antibody) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the P-gp expression to the loading control.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by the aminothiazole compounds.
-
Cell Treatment: Seed MDR cancer cells and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm, and excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
The data presented in this guide strongly support the continued investigation of novel aminothiazole compounds as a viable strategy to combat multi-drug resistant cancer. Their ability to overcome common resistance mechanisms, coupled with their potent cytotoxic and anti-angiogenic activities, positions them as highly promising candidates for further preclinical and clinical development.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the most promising compounds in animal models of MDR cancer to assess their therapeutic potential in a more complex biological system.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize dosing and delivery.
-
Combination therapies: Investigating the synergistic effects of aminothiazole compounds with existing chemotherapeutics to potentially enhance efficacy and reduce toxicity.
-
Identification of predictive biomarkers: Discovering biomarkers that can identify patients who are most likely to respond to treatment with these novel agents.
By addressing these key areas, the scientific community can accelerate the translation of these promising findings from the laboratory to the clinic, ultimately offering new hope for patients with multi-drug resistant cancers.
References
A Head-to-Head Comparison of New Synthetic Inhibitors with Known Colchicine Binding Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of novel synthetic inhibitors targeting the colchicine binding site on β-tubulin against well-established agents. By summarizing quantitative performance data, detailing experimental methodologies, and visualizing key cellular pathways and workflows, this document serves as a valuable resource for researchers in oncology and drug discovery.
Introduction to Colchicine Binding Site Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for critical cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Their pivotal role in cell division makes them a prime target for anticancer therapies.[1] Small molecules that interfere with microtubule dynamics can arrest cancer cells in mitosis, ultimately leading to apoptotic cell death.
The colchicine binding site, located at the interface between α- and β-tubulin, is a key target for a class of microtubule-destabilizing agents.[1] When a ligand binds to this site, it induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest, particularly at the G2/M phase of the cell cycle, and subsequent apoptosis.[1][2]
For decades, natural products like colchicine, combretastatin A-4, and podophyllotoxin have been the archetypal colchicine binding site inhibitors. While potent, their clinical utility has been hampered by issues such as toxicity and poor bioavailability. This has spurred the development of new synthetic inhibitors designed to overcome these limitations while retaining or enhancing anticancer efficacy. This guide provides a head-to-head comparison of these emerging synthetic agents with their well-known predecessors.
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro activity of selected new synthetic inhibitors against known colchicine binding agents. Data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of a given biological process (tubulin polymerization or cancer cell growth).
Table 1: Inhibition of Tubulin Polymerization (IC50, µM)
| Compound/Agent | IC50 (µM) | Reference(s) |
| Known Agents | ||
| Colchicine | 1.5 - 3.2 | [2] |
| Combretastatin A-4 (CA-4) | 1.1 - 2.5 | |
| Podophyllotoxin | 0.5 - 1.5 | |
| New Synthetic Inhibitors | ||
| BAL101553 (prodrug of BAL27862) | ~0.8 | |
| BNC105P (prodrug of BNC105) | ~1.0 | |
| Plinabulin (NPI-2358) | 1.9 | |
| VERU-111 | 0.2 | |
| Novel Quinoline Derivatives | 0.1 - 5.0 | |
| Chalcone Analogs | 0.5 - 10 |
Table 2: Cytotoxicity Against Human Cancer Cell Lines (IC50, nM)
| Compound/Agent | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference(s) |
| Known Agents | |||||
| Colchicine | 20 - 100 | 15 - 80 | 30 - 120 | 10 - 50 | |
| Combretastatin A-4 (CA-4) | 1 - 10 | 0.5 - 5 | 2 - 15 | 1 - 8 | |
| Podophyllotoxin | 5 - 30 | 2 - 20 | 10 - 50 | 5 - 25 | |
| New Synthetic Inhibitors | |||||
| BAL27862 | 5 - 20 | 3 - 15 | 8 - 30 | 4 - 18 | |
| BNC105 | 2 - 10 | 1 - 8 | 3 - 12 | 1 - 7 | |
| Plinabulin | 10 - 50 | 8 - 40 | 15 - 60 | 10 - 45 | |
| VERU-111 | 1 - 5 | 0.5 - 3 | 1 - 8 | 0.8 - 4 | |
| Representative Quinoline Derivative | 8 | 5 | 12 | 6 | |
| Representative Chalcone Analog | 15 | 10 | 25 | 12 |
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. Below are detailed protocols for two key assays used to evaluate the performance of colchicine binding site inhibitors.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Guanosine triphosphate (GTP)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a stock solution of tubulin in polymerization buffer on ice.
-
Add the desired concentration of the test compound or vehicle control to the wells of a 96-well plate.
-
Add the tubulin solution to each well and mix gently.
-
Initiate polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 30-60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC50 value by determining the concentration of the compound that inhibits the rate or extent of polymerization by 50% compared to the vehicle control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a vehicle control and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against compound concentration and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Visualizing the Mechanism and Workflow
Understanding the signaling pathways affected by these inhibitors and the experimental workflow for their evaluation is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: Signaling pathway of colchicine binding site inhibitors.
Caption: General experimental workflow for inhibitor evaluation.
Conclusion
The development of new synthetic inhibitors targeting the colchicine binding site on tubulin represents a promising avenue in cancer therapy. Many of these novel compounds demonstrate enhanced potency, improved safety profiles, and the ability to overcome mechanisms of drug resistance compared to traditional agents. The data and protocols presented in this guide offer a framework for the continued evaluation and comparison of these emerging drug candidates, facilitating the identification of the most promising leads for further preclinical and clinical development.
References
Validating the Molecular Target of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the experimental validation of the molecular target of the novel compound, (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone, hereafter referred to as Compound X. Based on structural similarities to known pharmacophores, the primary hypothesized molecular target is tubulin , a key component of the cytoskeleton. A secondary, alternative hypothesis considers the B-cell lymphoma 2 (BCL-2) family of apoptosis-regulating proteins as potential targets.
This document outlines a logical workflow of established experimental protocols, presents comparative data for well-characterized inhibitors of these targets, and provides visual representations of the key signaling pathways and experimental procedures.
Primary Hypothesis: Tubulin as the Molecular Target
The presence of the (3,4,5-trimethoxyphenyl)methanone moiety in Compound X is a strong indicator of potential interaction with the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of microtubule dynamics is a well-established mechanism for inducing cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
To validate this hypothesis, a series of biochemical and cell-based assays should be performed and the results compared against known tubulin inhibitors.
Experimental Workflow for Tubulin Target Validation
Caption: Experimental workflow for validating tubulin as the molecular target.
Data Presentation: Comparison with Known Tubulin Inhibitors
The inhibitory activity of Compound X should be quantified and compared with established tubulin-targeting agents.
| Compound | Target Site | In Vitro Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (nM) | Reference |
| Compound X | Hypothesized: Colchicine | To Be Determined | To Be Determined | |
| Colchicine | Colchicine | 2.1 - 3.2 | Varies widely by cell line | [1] |
| Paclitaxel (Taxol) | Taxol | Promotes polymerization | 2 - 10 (MCF-7) | [2] |
| Vinblastine | Vinca Alkaloid | 0.5 - 1.5 | 1 - 5 (HeLa) | |
| Combretastatin A-4 | Colchicine | ~1 | 1 - 10 |
Experimental Protocols
1. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: Tubulin polymerization is monitored by the increase in light scattering (absorbance) at 340-350 nm as microtubules form. Inhibitors will reduce the rate and extent of this increase.
-
Protocol:
-
Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a reaction mixture containing tubulin (final concentration 2-4 mg/mL), GTP (1 mM), and varying concentrations of Compound X or a control vehicle (e.g., DMSO).
-
Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for at least 60 minutes using a temperature-controlled plate reader.
-
As positive controls, include a known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel).
-
Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value for Compound X by determining the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
2. Immunofluorescence Microscopy of Microtubule Network
This technique visualizes the effects of the compound on the microtubule cytoskeleton within intact cells.
-
Principle: Cells are treated with the compound, and then the microtubule network is stained using an anti-tubulin antibody and a fluorescently labeled secondary antibody. Disruption of the microtubule network is observed via fluorescence microscopy.
-
Protocol:
-
Seed adherent cancer cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of Compound X, a vehicle control, and a known microtubule-disrupting agent (e.g., nocodazole) for a predetermined time (e.g., 18-24 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Look for evidence of microtubule depolymerization (loss of filamentous structures, diffuse cytoplasmic staining) in Compound X-treated cells compared to the well-defined network in vehicle-treated cells.
-
3. Cell Cycle Analysis for G2/M Arrest
This assay quantifies the proportion of cells in each phase of the cell cycle, identifying arrest at the G2/M phase, a hallmark of microtubule-targeting agents.[3][4]
-
Principle: Cells are treated with the compound, fixed, and stained with a fluorescent DNA-intercalating dye like propidium iodide (PI). The DNA content of each cell is measured by flow cytometry. Cells in G2 and M phases have double the DNA content of cells in the G1 phase.
-
Protocol:
-
Plate cancer cells (e.g., K-562, HL-60) in 6-well plates and treat with various concentrations of Compound X, a vehicle control, and a known G2/M arresting agent (e.g., paclitaxel) for 24 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population in Compound X-treated cells indicates cell cycle arrest.
-
Signaling Pathway: Microtubule Dynamics in Mitosis
Caption: Disruption of microtubule dynamics by Compound X leads to mitotic arrest.
Secondary Hypothesis: BCL-2 Family Protein Inhibition
The aminothiazole and triazole heterocyclic rings present in Compound X are found in various bioactive molecules, including some that target the BCL-2 family of proteins. These proteins are central regulators of the intrinsic apoptotic pathway, and their inhibition can induce cell death in cancer cells. This remains a less likely but plausible alternative hypothesis.
Experimental Workflow for BCL-2 Family Target Validation
Caption: Experimental workflow for validating BCL-2 family proteins as molecular targets.
Data Presentation: Comparison with Known BCL-2 Family Inhibitors
The binding affinity and cellular potency of Compound X should be compared against well-characterized BCL-2 family inhibitors.
| Compound | Target(s) | Binding Affinity (Ki, nM) | Cellular IC50 (nM) | Reference |
| Compound X | To Be Determined | To Be Determined | To Be Determined | |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-W | <1 (for all) | 35 - 200 (various cell lines) | |
| Venetoclax (ABT-199) | BCL-2 | <0.01 | <1 - 8 (various cell lines) | |
| WEHI-539 | BCL-XL | ~0.6 (Kd) | 480 (in BCL-XL overexpressing cells) | |
| A-1331852 | BCL-XL | <0.01 | 20 - 40 (Molt-4) |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[5][6][7]
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heating the cells.[8]
-
Protocol:
-
Treat intact cells (e.g., a BCL-2 dependent cell line like RS4;11) with Compound X or a vehicle control for a specified time (e.g., 1-2 hours).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein (e.g., BCL-2 or BCL-XL) in the supernatant by Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates direct target engagement.
-
Signaling Pathway: BCL-2 Family in Apoptosis
Caption: Inhibition of anti-apoptotic BCL-2 family proteins by Compound X can trigger the intrinsic apoptotic pathway.[9][10][11][12]
Conclusion
This guide provides a structured and comparative approach to elucidate the molecular target of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone. By systematically applying the outlined biochemical and cellular assays and comparing the resulting data with established inhibitors, researchers can confidently validate the primary hypothesis of tubulin inhibition or explore the alternative BCL-2 family interaction. The provided diagrams and protocols serve as a robust foundation for these critical validation studies in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 6. biorxiv.org [biorxiv.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bcl-2 Pathway | GeneTex [genetex.com]
- 12. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Efficacy of Novel Aminothiazole Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo antitumor activity of novel aminothiazole compounds, with a focus on the well-documented cyclin-dependent kinase (CDK) inhibitor, AT7519. This document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visualizes the compound's mechanism of action and experimental workflow.
The aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs.[1] This guide delves into the preclinical in vivo validation of a promising aminothiazole derivative, AT7519, and presents its performance in established cancer models.
Comparative In Vivo Efficacy of AT7519
AT7519 has demonstrated significant antitumor activity in various human tumor xenograft models. The following table summarizes the in vivo efficacy of AT7519 in colon cancer and neuroblastoma models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| AT7519 | HCT116 Colon Cancer | BALB/c Nude Mice | 10 mg/kg, i.p. | Inhibition of target CDKs | [2] |
| AT7519 | HCT116 & HT29 Colon Cancer | Nude Mice | 9.1 mg/kg, twice daily, i.p. | Tumor regression | [3] |
| AT7519 | MYCN-amplified Neuroblastoma (AMC711T patient-derived xenograft) | Female NMRI homozygous (nu/nu) mice | 5, 10, or 15 mg/kg/day for 5 days | Dose-dependent tumor growth inhibition | [4] |
| AT7519 | Th-MYCN Transgenic Neuroblastoma | Th-MYCN Transgenic Mice | 15 mg/kg/day | Improved survival and significant tumor regression (average 86% reduction at day 7) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the key in vivo studies cited.
Human Tumor Xenograft Model (General Protocol)
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are established by implanting human tumor tissue or cancer cell lines into immunodeficient mice.[5][6]
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude, NMRI nu/nu) are used to prevent rejection of the human tumor graft.[2][4][7]
-
Tumor Implantation: Human cancer cell lines (e.g., HCT116, HT29) or patient-derived tumor fragments (e.g., AMC711T) are subcutaneously implanted into the flanks of the mice.[3][4][8]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2)/2.[9]
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The test compound (e.g., AT7519) is administered via a specified route (e.g., intraperitoneally) at a defined dose and schedule.[3][4]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, survival, and analysis of biomarkers from tumor tissue.[4][8]
Pharmacodynamic Studies
To confirm the mechanism of action in vivo, pharmacodynamic studies are conducted to assess target engagement.
-
Tissue Collection: Following treatment, tumor tissues are harvested at specified time points.
-
Biomarker Analysis: The levels of target proteins and their phosphorylated forms (e.g., p-Rb, p-NPM) are assessed by techniques such as Western blotting or immunohistochemistry to confirm inhibition of the intended signaling pathway.[4]
Mechanism of Action and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of AT7519 and a typical experimental workflow for in vivo validation.
Caption: Mechanism of action of AT7519, a multi-CDK inhibitor.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Aminothiazole-Triazole Hybrids Show Promise as Potent Tubulin Inhibitors: A Comparative Docking Study Overview
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparative analysis of aminothiazole-triazole derivatives as potential anticancer agents targeting the colchicine binding site of tubulin. This guide synthesizes recent findings from molecular docking studies, providing a clear comparison of their binding affinities and inhibitory activities, alongside detailed experimental protocols to support further research.
The colchicine binding site on β-tubulin represents a critical target for the development of novel antimitotic agents. Aminothiazole and triazole moieties are well-established pharmacophores known to interact with this site, and their hybridization into single molecular entities has yielded compounds with significant tubulin polymerization inhibitory activity. This report summarizes key quantitative data from various studies to facilitate a direct comparison of these promising derivatives.
Comparative Biological Activity
The following table summarizes the in vitro biological activities of selected aminothiazole and triazole derivatives from recent studies. The data highlights their potency in inhibiting tubulin polymerization and cytotoxic effects against various cancer cell lines.
| Compound ID | Derivative Class | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 7c | Aminothiazole | 2.00 ± 0.12 | MCF-7 | 3.35 ± 0.2 | [1] |
| 9a | Aminothiazole | 2.38 ± 0.14 | MCF-7 | 4.81 ± 0.3 | [1] |
| 5c | Aminothiazole | 2.95 ± 0.18 | MCF-7 | 6.52 ± 0.4 | [1] |
| CA-4 | Combretastatin (Reference) | 2.96 ± 0.18 | MCF-7 | 0.003 ± 0.001 | [1] |
| K18 | 1,2,3-Triazole Benzothiazole | 0.446 | Kyse30 | 0.042 | [2] |
| 2e | Thiazole-Chalcone | 7.78 | Ovar-3 | 1.55 | [3][4] |
| 2g | Thiazole-Chalcone | 18.51 | Ovar-3 | 2.10 | [3][4] |
| 2h | Thiazole-Chalcone | 12.49 | Ovar-3 | 1.85 | [3][4] |
Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used in the cited studies for molecular docking and biological evaluation of these tubulin inhibitors.
Molecular Docking Protocol
A common approach for performing molecular docking studies of compounds in the tubulin colchicine site involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the tubulin-colchicine complex is retrieved from the Protein Data Bank (PDB). A commonly used PDB entry is 4O2B. The protein structure is then prepared by removing water molecules and ligands, adding hydrogen atoms, and performing energy minimization using a molecular modeling software package such as Molecular Operating Environment (MOE).
-
Ligand Preparation: The 2D structures of the aminothiazole-triazole derivatives are sketched and converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field (e.g., MMFF94x).
-
Docking Simulation: The prepared ligands are docked into the colchicine binding site of the prepared tubulin structure. The docking process typically involves a stochastic search method to explore various ligand conformations and orientations within the binding site. The resulting poses are then scored based on their binding energy, with lower binding energies indicating a more favorable interaction.
-
Analysis of Interactions: The docked poses of the most potent inhibitors are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the colchicine binding site.
Tubulin Polymerization Assay
The ability of the compounds to inhibit tubulin polymerization is a key indicator of their mechanism of action. A typical assay involves:
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-containing buffer, and the test compound (or vehicle control) is prepared.
-
Initiation of Polymerization: Polymerization is initiated by incubating the reaction mixture at 37°C.
-
Measurement of Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Visualizing the Research Workflow and Biological Context
To better understand the process of these computational studies and the biological implications, the following diagrams have been generated.
References
Safety Operating Guide
Essential Safety and Handling Protocols for (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of (4-(2-Aminothiazol-4-yl)-2-(1h-1,2,4-triazol-1-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone. The following procedures are based on the safety data for structurally related aminothiazole and triazole compounds and are intended to ensure the safe execution of laboratory work.
Personal Protective Equipment (PPE)
The handling of this compound requires stringent adherence to personal protective equipment guidelines to minimize exposure risk. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure they are regularly inspected for tears or punctures before use. |
| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield | Provides protection against splashes and airborne particles. A face shield is necessary when there is a significant risk of splashing. |
| Body | Laboratory coat | A flame-retardant lab coat that fits properly and is fully buttoned is required to protect against skin contact. |
| Respiratory | Use only in a well-ventilated area or with appropriate exhaust ventilation. | A certified respirator may be necessary for operations with a high potential for aerosolization or if ventilation is inadequate. |
Operational Plan for Handling
Safe handling of this compound involves a systematic approach from preparation to post-experiment cleanup.
2.1. Pre-Experiment Preparation
-
Obtain Special Instructions: Before use, it is imperative to obtain and read all safety precautions.[1]
-
Area Designation: Designate a specific area for handling, weighing, and preparing solutions of the compound. This area should be equipped with a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
2.2. Handling Procedure
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Ventilation: Conduct all handling, including weighing and solution preparation, within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Avoid Contact: Take measures to prevent contact with skin and eyes. Do not breathe dust.[1]
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb with an inert material and collect for disposal. For large spills, follow institutional emergency procedures.
2.3. Post-Experiment Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including contaminated PPE, disposable labware, and residual chemical, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Avoid release to the environment.[1]
Workflow Diagram
The following diagram illustrates the logical workflow for safely handling the specified chemical compound.
Caption: Workflow for Safe Chemical Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
